Product packaging for 1-Amino-2-naphthol(Cat. No.:CAS No. 2834-92-6)

1-Amino-2-naphthol

Cat. No.: B1212963
CAS No.: 2834-92-6
M. Wt: 159.18 g/mol
InChI Key: FHMMQQXRSYSWCM-UHFFFAOYSA-N
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Description

1-Amino-2-naphthol (CAS 2834-92-6) is a high-purity organic compound of significant importance in chemical and materials research. With the molecular formula C₁₀H₉NO and a molecular weight of 159.18 g/mol, this compound features both an amino (-NH₂) and a hydroxyl (-OH) group on the naphthalene ring, making it a versatile intermediate and a potential bidentate ligand [ ] [ ] . Its primary research application is as a precursor in the synthesis of azo dyes and pigments. It can be diazotized and coupled with other aromatic compounds, or it can serve as the coupling component for diazonium salts to create a wide spectrum of colors for investigative purposes in materials science [ ] [ ] . Furthermore, its molecular framework is a recurring motif in the development of coordination complexes. Researchers utilize this compound and its derivatives, such as this compound-4-sulfonic acid, to synthesize chelating azo-ligands for transition metal complexes (e.g., Mn, Fe, Co, Ni, Cu, Zn) [ ] . These complexes are investigated for their interesting spectral properties, fluorescence emission, and potential biological activities, including antimicrobial and antioxidant effects, providing synthetic models for metal-containing sites in biological systems [ ] . The compound has been identified as part of the human exposome, defined as the collection of all environmental exposures over a lifetime, and is detected in human blood, making it relevant for exposure science studies [ ] . Its key physical properties include a melting point of 203-203.5 °C and a predicted pKa of 8.76, which are critical parameters for reaction planning [ ] . As an air and light-sensitive compound, it often requires storage at 2-8°C, sometimes under inert gas, to maintain stability [ ] [ ] . This product is intended for research purposes only and is not for human or veterinary use. Researchers can access this compound in various packaging sizes to meet their specific experimental needs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO B1212963 1-Amino-2-naphthol CAS No. 2834-92-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-aminonaphthalen-2-ol
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InChI

InChI=1S/C10H9NO/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h1-6,12H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FHMMQQXRSYSWCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
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Related CAS

1198-27-2 (hydrochloride)
Record name 1-Amino-2-naphthol
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DSSTOX Substance ID

DTXSID20883897
Record name 2-Naphthalenol, 1-amino-
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Molecular Weight

159.18 g/mol
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CAS No.

2834-92-6, 95609-86-2
Record name 1-Amino-2-naphthol
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Synthetic Methodologies and Chemical Transformations of 1 Amino 2 Naphthol

Advanced Synthetic Strategies for 1-Amino-2-naphthol Derivatives

Catalytic Systems in Mannich Condensation to 1-Amidoalkyl-2-naphthols

The Mannich reaction, particularly its modified variants involving electron-rich aromatic compounds like 2-naphthols, serves as a cornerstone for synthesizing 1-amidoalkyl-2-naphthols. The reaction mechanism generally involves the formation of ortho-quinone methide (o-QM) intermediates, which subsequently undergo nucleophilic conjugate addition with amides beilstein-journals.org.

Acid Catalysts

A variety of organic and inorganic acids have been successfully employed as catalysts to promote the Mannich condensation for the synthesis of 1-amidoalkyl-2-naphthols:

Ascorbic Acid: This naturally occurring acid has proven effective as a catalyst in solvent-free synthesis, yielding 1-amidoalkyl-2-naphthols in good to high yields (75–96%) with remarkably short reaction times of 4–12 minutes mdpi.com.

2,6-Pyridinedicarboxylic Acid (PDCA): PDCA functions as a reusable organocatalyst in one-pot multicomponent reactions. While traditionally requiring refluxing toluene (B28343), it can achieve high yields of up to 96% within a few hours mdpi.comresearchgate.net.

Methane (B114726) Sulphonic Acid: This inexpensive and readily available acid catalyst facilitates the synthesis of 1-aminoalkyl-2-naphthols via solvent-free "Grindstone Chemistry," achieving yields of 95% in just 3 minutes at ambient temperature ijcmas.com. It is also a common catalyst in commercial Mannich base production google.com.

p-Nitrobenzoic Acid (PNBA): PNBA has demonstrated high efficacy as an acidic additive in solvent-free conditions, both under conventional thermal heating and microwave irradiation. This method yields products in the range of 82–92% within 12–32 minutes beilstein-journals.orgresearchgate.net.

Table 1: Acid Catalysts in Mannich Condensation for 1-Amidoalkyl-2-naphthol Synthesis

CatalystTypical Yield (%)Reaction TimeConditionsReference
Ascorbic Acid75–964–12 minSolvent-free mdpi.com
2,6-Pyridinedicarboxylic AcidUp to 96Few hoursRefluxing toluene (traditional) mdpi.com
Methane Sulphonic Acid953 minSolvent-free (Grindstone Chemistry) ijcmas.com
p-Nitrobenzoic Acid82–9212–32 minSolvent-free, thermal or microwave beilstein-journals.orgresearchgate.net
Metal-Based Catalysts

Metal-based catalysts are also employed in Mannich condensation reactions for the synthesis of 1-amidoalkyl-2-naphthols. Nanocomposite catalysts, such as Fe3O4/cellulose/Vitamin C, have been reported as green alternatives for the synthesis of related 1-(α-aminoalkyl)naphthols (Betti bases) under solvent-free conditions, achieving excellent yields eurasianjournals.com. While specific examples involving Nickel Nanoparticles or Nanocrystalline MgO with this compound are not detailed in the provided snippets, these classes of catalysts are generally explored for similar transformations.

Resin-Supported Catalysts

Resin-supported catalysts, such as Amberlite IRA-400 Cl resin, offer advantages in terms of recyclability and ease of separation, facilitating the synthesis of 1-amidoalkyl-2-naphthols researchgate.net. These heterogeneous catalysts are effective under various reaction conditions, including solvent-free protocols.

Ionic Liquid Catalysts

Ionic liquids serve as versatile and environmentally benign catalysts. While the specific ionic liquid [TMBSED][Oms]2 was not detailed in the search results, other Brønsted acidic ionic liquids, such as [(CH2)3SO3HMIM][HSO4], have been successfully utilized for synthesizing related compounds like 1-(benzothiazolylamino)methyl-2-naphthols rsc.org.

Solvent-Free Synthesis Approaches in 1-Aminoalkyl-2-naphthol Preparation (Grindstone Chemistry)

Solvent-free synthesis, particularly employing solid-state grinding (Grindstone Chemistry), presents significant environmental and operational benefits. Methane sulphonic acid has been effectively used in this approach for synthesizing 1-aminoalkyl-2-naphthols, delivering excellent yields (95%) in very short reaction times (3 minutes) at ambient temperature ijcmas.com. Other catalysts like ascorbic acid and p-nitrobenzoic acid also show high efficiency under solvent-free conditions, often enhanced by thermal or microwave irradiation mdpi.combeilstein-journals.orgresearchgate.net.

Microwave-Assisted Synthesis of 1-Amidoalkyl-2-naphthol Derivatives

Microwave irradiation significantly accelerates organic reactions, often leading to reduced reaction times and improved yields. The synthesis of 1-amidoalkyl-2-naphthols using p-nitrobenzoic acid as a catalyst under microwave irradiation has yielded products in good to excellent yields (82–92%) within considerably shorter reaction times (8–14 minutes) compared to conventional heating methods beilstein-journals.orgresearchgate.net. Microwave-assisted synthesis, when coupled with various acidic catalysts like cation-exchange resins or sulfamic acid, has been reported to efficiently produce these derivatives, highlighting the advantages of reduced reaction times and enhanced yields researchgate.net.

Table 2: Solvent-Free and Microwave-Assisted Synthesis of 1-Amidoalkyl-2-naphthols

CatalystSynthesis ApproachTypical Yield (%)Reaction TimeReference
Ascorbic AcidSolvent-Free (Grind)75–964–12 min mdpi.com
Methane Sulphonic AcidSolvent-Free (Grind)953 min ijcmas.com
p-Nitrobenzoic AcidSolvent-Free (Thermal)80–9012–32 min beilstein-journals.orgresearchgate.net
p-Nitrobenzoic AcidSolvent-Free (MW)82–928–14 min beilstein-journals.orgresearchgate.net
Cation-exchange resinsSolvent-Free (MW)Not specifiedNot specified researchgate.net
Sulfamic acidSolvent-Free (MW)Not specifiedNot specified researchgate.net

Compound List

this compound

2-Naphthol (B1666908)

Amides (e.g., Acetamide, Acrylamide)

Aldehydes (e.g., aromatic aldehydes, para-chloro benzaldehyde)

1-Amidoalkyl-2-naphthols

1-Aminoalkyl-2-naphthols

Betti Bases

Ortho-quinone methides (o-QM)

1,3-oxazines

Paraformaldehyde

Acetone cyanohydrin

2-aminobenzothiazole (B30445)

Gabapentin

Dihydropyrimidin-2(1H)-ones (DHPMs)

Bis-indoles

Carbamates

Naphthopyranes

Thioaminals

α-aminonitriles

α-amino ketones

β-amino carbonyl compounds

Triarylmethane derivatives

1H-benzo[f]chromen-2-yl(phenyl)methanones

2,4-substituted quinolines

Cyclic ether-fused tetrahydroquinolines

2,3-dihydro-1,2,4-triazoles

1-(benzothiazolylamino)methyl-2-naphthols

1-(α-aminoalkyl)-2-naphthols

1-(α-aminoalkyl)naphthols

1-(amino(2-aminophenyl)methyl)-2-naphthol

Arylglycinates

N,N-dimethylethanolamine

2,6-Pyridinedicarboxylic Acid (PDCA)

Methane Sulphonic Acid

p-Nitrobenzoic Acid (PNBA)

Ascorbic Acid

Amberlite IRA-400 Cl resin

Fe3O4/Cellulose/Vitamin C nanocomposite

Nickel Nanoparticles

Nanocrystalline MgO

Fe3O4@Saponin/Cu(II)

[TMBSED][Oms]2

[(CH2)3SO3HMIM][HSO4]

gamma-Al2O3/MeSO3H (AMA)

Sulfanilic acid-functionalized silica-coated nano-Fe3O4 particles (MNPs–PhSO3H)

p-TSA@nano SiO2

Synthesis of this compound-4-sulfonic Acid via Nitrosation and Bisulfite Additionorgsyn.org

The synthesis of this compound-4-sulfonic acid is a well-established process, typically starting from β-naphthol. The primary route involves a sequence of nitrosation, bisulfite addition, and reduction. β-Naphthol is first nitrosated, commonly using sodium nitrite (B80452) in an acidic medium, to yield nitroso-β-naphthol orgsyn.orggoogle.com. This intermediate is then treated with sodium bisulfite, which adds to the nitroso group and the naphthalene (B1677914) ring, leading to a sulfonic acid derivative. Subsequent reduction of the nitroso group, often facilitated by excess bisulfite or other reducing agents in an acidic environment, yields this compound-4-sulfonic acid orgsyn.orggoogle.com.

Several variations of this synthesis exist, aiming to optimize yield and purity. One method involves warming 2-naphthoquinone-1-chloroimide with sodium bisulfite solution orgsyn.org. Another approach utilizes the reduction of 1-benzeneazo-2-naphthol-4-sulfonic acid with stannous chloride and hydrochloric acid orgsyn.org. A particularly noted method for improving yield and industrial feasibility involves the nitrosation of β-naphthol in an aqueous sodium hydroxide (B78521) solution with a dispersant, followed by controlled addition of sodium nitrite and hydrochloric acid, maintaining specific pH and temperature ranges (0-5°C) google.com. The use of catalytic amounts of copper compounds has also been reported to enhance the reduction step google.com.

Semi-continuous and Continuous Processes for this compound-4-sulfonic Acid Productionorgsyn.org

While the literature extensively details the batch synthesis of this compound-4-sulfonic acid, specific published protocols for its large-scale, semi-continuous, or continuous production are less common. However, the optimization of reaction conditions, such as the use of dispersants to improve reaction efficiency and yield, suggests a focus on process improvements for industrial scalability google.com. The ability to achieve high yields and the mention of ease of industrialization imply that the core synthetic steps are amenable to process engineering for continuous manufacturing, though detailed descriptions of such processes are not prevalent in the reviewed sources.

Derivatization of this compound for Complex Compound Synthesis

The presence of reactive amino and hydroxyl groups, along with the sulfonic acid functionality in its common derivative, makes this compound a versatile building block for synthesizing more complex molecules, including various heterocyclic compounds, azo dye ligands, and phthalocyanine (B1677752) complexes.

Synthesis of Heterocyclic Compounds from this compound-4-sulfonic Acid (Schiff Bases, Oxazepines, Tetrazoles, Imidazolidines)upb.ro

This compound-4-sulfonic acid serves as a crucial precursor for a range of heterocyclic compounds. Reaction with aldehydes, such as isatin (B1672199) or 3-hydroxy-5-methyl benzaldehyde (B42025), leads to the formation of Schiff bases researchgate.netrdd.edu.iq. These Schiff bases, characterized by an imine (C=N) linkage, can then undergo further cyclization reactions to form various heterocyclic systems.

Oxazepines: Schiff bases derived from this compound-4-sulfonic acid can react with anhydrides, like malic anhydride, to yield oxazepine derivatives researchgate.netrdd.edu.iqresearchgate.net. These seven-membered heterocyclic compounds contain both oxygen and nitrogen atoms within the ring.

Tetrazoles: Reaction of the Schiff bases with sodium azide (B81097) can lead to the formation of tetrazole rings, which are five-membered heterocycles containing four nitrogen atoms researchgate.netrdd.edu.iq.

Imidazolidines: While specific reaction pathways are less detailed in the provided snippets, imidazolidine (B613845) synthesis can also be achieved from related precursors or derivatives of this compound researchgate.netrdd.edu.iqadvatechgroup.com.

Table 1: Heterocyclic Compound Synthesis from this compound-4-sulfonic Acid

Heterocyclic CompoundPrecursor(s)Reaction Type/ReagentReference(s)
Schiff BasesThis compound-4-sulfonic acid, Isatin or 3-hydroxy-5-methyl benzaldehydeCondensation researchgate.netrdd.edu.iq
OxazepinesSchiff bases derived from this compound-4-sulfonic acid, Malic anhydrideCyclization researchgate.netrdd.edu.iqresearchgate.net
TetrazolesSchiff bases derived from this compound-4-sulfonic acid, Sodium azideCyclization researchgate.netrdd.edu.iq
Imidazolidines(Implied from related syntheses)(Implied) researchgate.netrdd.edu.iqadvatechgroup.com
Complexation with Metal Ions to Form Azo Dye Ligandsrasayanjournal.co.in

This compound-4-sulfonic acid is a precursor to azo dyes, which are widely used as colorants and can act as ligands for metal ions. The synthesis typically involves diazotization of the amino group, followed by coupling with a suitable coupling component, such as resorcinol (B1680541) or β-naphthol upb.roredalyc.orgscielo.org.mxorientjchem.org. The resulting azo dyes, containing hydroxyl and azo groups, can then chelate with various transition metal ions (e.g., Cr, Fe, Co, Ni, Cu) to form metal-complex dyes upb.roredalyc.orgscielo.org.mxorientjchem.orgunam.mx. These complexes often exhibit enhanced stability and altered spectral properties compared to the free ligands, finding applications in dyeing and as functional materials.

Table 2: Metal Complexation of Azo Dyes Derived from this compound Derivatives

Ligand Type (Azo Dye)Metal Ions ComplexedApplications/PropertiesReference(s)
Derived from this compound-6-nitronaphthalene-4-sulphonic acid and resorcinolCr, Fe, Co, Ni, CuAcid dyes, enhanced thermal stability, antifungal activities redalyc.orgscielo.org.mxunam.mx
Derived from 1-diazo-2-naphthol-4-sulfonic acid and β-naphthol or N,N-diethyl-m-amino-naphtholCu, Co, CrAcid dyes, metal complex dyes for wool dyeing, tinctorial properties upb.ro
Derived from this compound-4-sulfonic acid and resorcinolMn, Fe, Co, Ni, Cu, Zn, Fe(III)Coordination chemistry, coloring materials, potential in sensors, NLO devices, etc. orientjchem.org
Formation of Phthalocyanine Complexes with this compound-4-sulfonic Acidmdpi.com

This compound-4-sulfonic acid can be incorporated into the structure of phthalocyanines, which are macrocyclic compounds known for their thermal stability and electronic properties. Specifically, it has been used as a substituent in cobalt phthalocyanine complexes, such as this compound-4-Sulfonicacid-Co(II)-Phthalocyanine Complex (ANSCoPc) rasayanjournal.co.inresearchgate.netresearchgate.net. The synthesis typically involves reacting the substituted phthalocyanine precursor (e.g., tetracarboxy-Co(II)-phthalocyanine) with this compound-4-sulfonic acid under specific conditions, often in the presence of a base and a catalyst rasayanjournal.co.in. These substituted phthalocyanines have shown potential in electrochemical applications, such as sensors for detecting phenolic compounds rasayanjournal.co.inresearchgate.netresearchgate.net.

Table 3: Phthalocyanine Complexes Incorporating this compound-4-sulfonic Acid

Phthalocyanine DerivativeMetal IonSynthesis Role of this compound-4-sulfonic AcidPotential ApplicationsReference(s)
This compound-4-Sulfonicacid-Co(II)-Phthalocyanine (ANSCoPc)Cobalt (II)Peripheral substituentElectrochemical sensing of o-aminophenol, electrocatalysis rasayanjournal.co.inresearchgate.netresearchgate.net

Post-Synthetic Modifications and Conversions of this compound Derivatives

Derivatives of this compound can undergo further chemical modifications to yield a wider array of compounds with diverse properties. For instance, aminoalkylated naphthol derivatives, often referred to as Betti bases, can be synthesized, and these can be further transformed.

Naphthoxazines: Transformations of aminoalkylated naphthols can lead to the formation of naphthoxazine derivatives, which are heterocyclic compounds containing a naphthyl ring fused with an oxazine (B8389632) ring rsc.orgu-szeged.hu.

Functionalization: The presence of the sulfonic acid group in this compound-4-sulfonic acid allows for its functionalization onto solid supports, such as graphene oxide, creating heterogeneous nanocatalysts. These modified materials can then be used in multicomponent reactions for synthesizing other derivatives, like tetraketone derivatives sciforum.net.

Mannich Reactions: Related naphthol derivatives are involved in Mannich-type reactions, leading to amidoalkyl naphthols, which can be further converted to aminoalkyl naphthols or other bioactive molecules mdpi.comresearchgate.netrsc.orgchemmethod.com.

Table 4: Post-Synthetic Modifications and Conversions of this compound Derivatives

Derivative TypeStarting Material/IntermediateTransformation/ModificationReference(s)
NaphthoxazinesAminoalkylated naphthols (Betti bases)Cyclization reactions rsc.orgu-szeged.hu
Functionalized CatalystsThis compound-4-sulfonic acidFunctionalization onto graphene oxide (GO-ANSA) to create heterogeneous nanocatalysts for synthesis of tetraketone derivatives. sciforum.net
Amidoalkyl/Aminoalkyl NaphtholsNaphthol derivativesMannich-type reactions, followed by hydrolysis of amide to amino group. Can be further transformed into other bioactive molecules. mdpi.comresearchgate.netchemmethod.com
Tetraketone Derivatives1,3-diketones, aromatic aldehydes, using GO-ANSA as catalystMulticomponent reaction facilitated by functionalized this compound-4-sulfonic acid catalyst. sciforum.net

Compound List:

this compound

this compound-4-sulfonic acid

β-naphthol

Nitroso-β-naphthol

2-Naphthoquinone-1-chloroimide

1-Benzeneazo-2-naphthol-4-sulfonic acid

Isatin

3-Hydroxy-5-methyl benzaldehyde

Schiff bases

Oxazepines

Tetrazoles

Imidazolidines

Azo dyes

this compound-6-nitronaphthalene-4-sulphonic acid

Resorcinol

1-Diazo-2-naphthol-4-sulfonic acid

N,N-diethyl-m-amino-naphthol

Phthalocyanines

this compound-4-Sulfonicacid-Co(II)-Phthalocyanine (ANSCoPc)

Tetracarboxy-Co(II)-phthalocyanine

Betti bases

Naphthoxazines

Amidoalkyl naphthols

Aminoalkyl naphthols

Tetraketone derivatives

Graphene oxide (GO)

Hydrolysis of 1-Amidoalkyl-2-naphthols to 1-Aminoalkyl-2-naphthols

1-Amidoalkyl-2-naphthols serve as important precursors that can be readily converted into 1-aminoalkyl-2-naphthols, also known as Betti bases. This transformation is typically achieved through amide hydrolysis or reduction, yielding compounds with notable biological activities, including hypotensive and bradycardiac effects. The synthesis of these 1-amidoalkyl-2-naphthol precursors is often accomplished via multicomponent Mannich-type reactions, involving 2-naphthol, aromatic aldehydes, and amides. Various catalytic systems and reaction conditions have been developed to optimize this synthesis, with reported yields and reaction times varying based on the methodology employed.

Table 1: Representative Synthesis of 1-Amidoalkyl-2-naphthols (Precursors for Hydrolysis)

Catalyst/ConditionsReactants (Aldehyde, Amide)Yield (%)Reaction TimeReference
Phenylboronic acid (15 mol%), solvent-free, 120 °CVarious aromatic aldehydes, acetamide60–921–7 h mdpi.com
Adipic acid (10 mol%), solvent-free, 120 °CVarious aromatic aldehydes, acetamideNot specifiedNot specified mdpi.com
Nickel nanoparticles, solvent-free, 100 °CVarious aromatic aldehydes, amides35–9512–40 min mdpi.com
Phosphotungstic acid/graphene oxide, refluxing ethanolVarious aromatic aldehydes, amides80–9410–20 min mdpi.com
Ascorbic acid (8.5 mol%), solvent-freeVarious aromatic aldehydes, amides75–964–12 min mdpi.com
2,6-Pyridinedicarboxylic acid, solvent-freeVarious aromatic aldehydes, amidesUp to 96Few hours mdpi.com
Magnetic phosphonium (B103445) ionic liquid, solvent-free, 45 °CVarious aromatic aldehydes, amidesHigh to excellentShort mdpi.com
Amberlite IR-120, solvent-free, microwaveVarious arylaldehydes, acetamideNot specified3–6 min arabjchem.org
Methane sulphonic acid (MSA), aqueous medium, RTVarious aromatic aldehydes, urea/amidesExcellentNot specified derpharmachemica.com
Silica-supported perchloric acid (HClO4-SiO2), solvent-free, 85 °CVarious aryl aldehydes, 2-naphthol, carbamatesHigh-yieldingNot specified tandfonline.com
Tetrachlorosilane (TCS), solvent-free, room temperatureAldehydes, 2-naphthol, benzonitrileHigh (e.g., 92-95%)Minutes scirp.org

Following the synthesis of these amidoalkyl-2-naphthols, subsequent amide hydrolysis (often under acidic conditions) liberates the amino group, yielding the desired 1-aminoalkyl-2-naphthol derivatives mdpi.comarabjchem.orgtandfonline.comencyclopedia.pubinorgchemres.orgchemmethod.comiau.irresearchgate.net.

Intramolecular Cyclization of Amidoalkyl Naphthols to 1,3-Oxazines

Amidoalkyl naphthols can also undergo intramolecular cyclization reactions to form 1,3-oxazine derivatives. This transformation is commonly achieved using the Vilsmeier-Haack reaction or related cyclization methodologies. The resulting 1,3-oxazines are compounds of interest due to their diverse potential biological activities, including roles as antibiotics, antitumor agents, analgesics, and anticonvulsants mdpi.comencyclopedia.pubinorgchemres.orgresearchgate.netresearchgate.net. The mechanism typically involves activation of the amide carbonyl or a related intermediate, followed by nucleophilic attack and cyclization.

Table 2: Intramolecular Cyclization of Amidoalkyl Naphthols to 1,3-Oxazines

Reaction Type / ReagentStarting Material ClassProduct ClassKey Features / SignificanceReference
Vilsmeier-Haack ReactionAmidoalkyl Naphthols1,3-OxazinesFormation of heterocyclic compounds with potential antibiotic, antitumor, analgesic, and anticonvulsant properties. mdpi.comencyclopedia.pubresearchgate.netresearchgate.net
Vilsmeier ReagentAmidoalkyl Naphthols1,3-OxazinesEfficient and cost-effective acid activator for one-step synthesis; mechanism involves haloformylation and nucleophilic cyclization. researchgate.net

While specific quantitative data (yields, reaction times) for the direct cyclization of amidoalkyl naphthols to 1,3-oxazines are less detailed in the provided snippets compared to their synthesis, the transformation itself is well-established and leads to compounds with significant biological potential.

Conversion of 1-Carbamatoalkyl-2-naphthols to 1-Aminomethyl-2-naphthol Derivatives

Similar to the amidoalkyl derivatives, 1-carbamatoalkyl-2-naphthols can be transformed into valuable 1-aminomethyl-2-naphthol derivatives through carbamate (B1207046) hydrolysis. This process effectively deprotects the amine functionality, yielding compounds that exhibit important biological effects, such as hypotensive and bradycardiac activities tandfonline.comencyclopedia.pubresearchgate.netajgreenchem.comheteroletters.org. The synthesis of the 1-carbamatoalkyl-2-naphthol precursors is typically achieved through multicomponent reactions, analogous to those used for amidoalkyl naphthols, but employing carbamates instead of amides.

Table 3: Representative Synthesis of 1-Carbamatoalkyl-2-naphthols (Precursors for Hydrolysis)

Catalyst/ConditionsReactants (Aldehyde, Carbamate)Yield (%)Reaction TimeReference
Aluminum methanesulfonate, reusable catalystNot specifiedNot specifiedNot specified encyclopedia.pub
Graphene oxide supported dicationic ionic liquidNot specifiedNot specifiedNot specified encyclopedia.pub
Magnetically retrievable magnetite immobilized ionic liquidNot specifiedNot specifiedNot specified encyclopedia.pub
Cerium (IV) sulfate (B86663) tetrahydrate (Ce(SO4)2·4H2O), solvent-free, 90 °CAryl aldehydes, β-naphthol, methyl/benzyl carbamateHighNot specified heteroletters.org
Silica-supported perchloric acid (HClO4-SiO2), solvent-free, 85 °CVarious aryl aldehydes, 2-naphthol, carbamatesHigh-yieldingNot specified tandfonline.com

The hydrolysis of these carbamate precursors provides a direct route to 1-aminomethyl-2-naphthol derivatives, which are recognized for their pharmacological significance tandfonline.comencyclopedia.pubresearchgate.netajgreenchem.comheteroletters.org.

Reaction Mechanisms and Theoretical Studies of 1 Amino 2 Naphthol and Its Derivatives

Mechanistic Pathways in Mannich-Type Condensations

Nucleophilic Conjugate Addition Reactions

1-Amino-2-naphthol derivatives are frequently synthesized via multicomponent reactions, often involving a nucleophilic conjugate addition step. A prominent example is the Mannich-type condensation, where 2-naphthol (B1666908) reacts with aldehydes and amides or amines. The generally accepted mechanism involves the initial formation of highly reactive ortho-quinone methides (o-QMs) from 2-naphthol and the aldehyde. These o-QMs then undergo nucleophilic conjugate addition with the amine or amide component. This addition typically occurs at the β-carbon of the o-QM intermediate, leading to the formation of 1-aminoalkyl-2-naphthol or 1-amidoalkyl-2-naphthol derivatives, respectively mdpi.comijcmas.comresearchgate.netresearchgate.net. This reaction pathway is fundamental for constructing the core structure of many biologically active molecules derived from this compound researchgate.netresearchgate.netresearchgate.net.

Advanced Theoretical and Computational Investigations

Theoretical and computational studies provide deep insights into the electronic structure, reactivity, and interactions of this compound derivatives. These methods are essential for rationalizing experimental observations and guiding the design of new compounds with desired properties.

Density Functional Theory (DFT) Studies on 1-(α-Aminoalkyl)-2-naphthol Derivatives

Density Functional Theory (DFT) is extensively employed to investigate the electronic properties, reaction mechanisms, and structural characteristics of 1-(α-aminoalkyl)-2-naphthol derivatives researchgate.netaphrc.orgorgchemres.orgmdpi.commwjscience.comresearchgate.netbiomedres.us. DFT calculations can optimize molecular geometries, determine energy profiles of reactions, and predict spectroscopic properties. For instance, DFT has been used to study the effects of substituents on the electronic properties and thermodynamic parameters of these compounds, providing a deeper understanding of their reactivity and stability orgchemres.orgbiomedres.us. These studies often involve calculating parameters such as electron density distribution, bond energies, and transition states to elucidate reaction pathways and predict the influence of structural modifications aphrc.orgmdpi.commwjscience.combiomedres.us.

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, along with the HOMO-LUMO gap, are critical parameters in understanding a molecule's electronic behavior, reactivity, and potential for charge transfer or excitation orgchemres.orgresearchgate.netbiomedres.us. Studies on this compound derivatives often analyze these frontier molecular orbitals to correlate them with properties like electron-donating or -accepting abilities, chemical reactivity, and optical properties orgchemres.orgresearchgate.netbiomedres.us. A smaller HOMO-LUMO gap generally indicates higher reactivity and a greater propensity for electron transfer, which can be relevant for applications such as fluorescence sensing or electron shuttling biomedres.us. For example, the extended π-conjugation in the naphthalene (B1677914) system of 4-amino-1-naphthol (B40241) contributes to a lower HOMO-LUMO gap, enhancing electron transfer efficiency .

Molecular Docking Simulations for Biological Activity Prediction of 1-Aminobenzylnaphthols

Molecular docking is a widely used computational technique to predict the binding affinity and mode of interaction between a ligand (such as a 1-aminobenzylnaphthol derivative) and a biological target, typically a protein receptor or enzyme researchgate.netaphrc.orgaminer.orgmdpi.comnih.govresearchgate.netresearchgate.netx-mol.netdntb.gov.uanajah.edunih.gov. Studies have utilized molecular docking to explore the potential biological activities of these compounds, such as their inhibitory effects on enzymes like cholinesterase and α-glucosidase, which are relevant targets for neurodegenerative diseases and diabetes researchgate.netaphrc.org. Docking simulations can identify specific binding sites and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to the molecule's efficacy, aiding in the design of more potent and selective drug candidates researchgate.netaphrc.orgmdpi.comresearchgate.netnajah.edunih.gov. For instance, docking studies have been employed to predict the anticancer activity of aminobenzylnaphthols by identifying potential protein targets like ADORA1, CDK2, and TRIM24 mdpi.comnih.govresearchgate.net.

Molecular Dynamics Simulations to Elucidate Receptor-Ligand Interactions

Molecular Dynamics (MD) simulations complement docking studies by providing a dynamic view of receptor-ligand interactions over time aminer.orgmdpi.comnih.govresearchgate.netresearchgate.netnajah.edunih.govplos.orgnih.gov. These simulations allow researchers to assess the stability of ligand-protein complexes, observe conformational changes in both the ligand and the receptor, and refine binding modes predicted by docking. By simulating the system's behavior over nanoseconds to microseconds, MD can reveal crucial dynamic aspects of molecular recognition, including the role of water molecules and the flexibility of binding sites nih.govplos.orgnih.gov. For example, MD simulations have been used to confirm the stability of drug-receptor complexes and to understand the dynamic interactions that stabilize the ligand within the active site, providing insights into the mechanisms underlying biological activity researchgate.netnajah.edu. Such simulations are vital for a comprehensive understanding of how these compounds interact with their biological targets mdpi.comnih.govresearchgate.net.

Computational Studies on Fluorescence Receptors

While the primary focus of the provided outline is on reaction mechanisms and theoretical studies related to the reactivity and biological activity of this compound derivatives, related naphthol structures, such as 1,1'-bi-2-naphthol (B31242) (BINOL) derivatives, are investigated as fluorescence receptors aminer.orgresearchgate.netacs.orgrsc.org. These studies explore how modifications to the naphthol scaffold can create molecules that exhibit fluorescence changes upon binding to specific analytes, such as metal ions or amino acids aminer.orgresearchgate.netacs.orgrsc.org. Computational methods, including DFT and molecular docking, are often used in conjunction with experimental spectroscopic techniques to understand the sensing mechanisms, optimize receptor design, and predict binding affinities aminer.orgresearchgate.netacs.orgrsc.org. These studies highlight the versatility of naphthol-based structures in developing sophisticated molecular probes and sensors.

Electrochemical Reaction Mechanisms

Electrochemical methods offer sensitive and efficient pathways for studying the reactivity and catalytic properties of chemical compounds. These techniques are particularly valuable for understanding electron transfer processes, reaction kinetics, and the development of electrochemical sensors. Within this domain, the investigation of metallophthalocyanine complexes, often functionalized with specific organic moieties, has revealed significant potential for catalyzing the oxidation of various organic molecules.

Electrochemical Oxidation of O-amino Phenol by this compound-4-sulfonic Acid Phthalocyanine (B1677752) Complexes

Research has focused on the electrocatalytic capabilities of a specific cobalt phthalocyanine complex, namely the this compound-4-Sulfonicacid-Co(II)-Phthalocyanine Complex (ANSCoPc), for the electrochemical oxidation of o-aminophenol (OAP). This investigation utilized modified glassy carbon electrodes (GCEs) where the ANSCoPc complex was immobilized. The results indicate that the ANSCoPc-modified electrode exhibits enhanced electrocatalytic activity and improved charge transfer properties compared to a bare GCE researchgate.netrasayanjournal.co.in.

The electrochemical oxidation of OAP was studied in a sulfuric acid buffer solution at pH 4. The ANSCoPc electrode demonstrated a notable increase in the oxidation peak current for OAP, accompanied by a decrease in the oxidation potential, signifying an efficient catalytic process researchgate.netrasayanjournal.co.in. This catalytic effect is attributed to the redox-active nature of the cobalt center within the phthalocyanine macrocycle, which facilitates the electron transfer required for the oxidation of OAP up.ac.za.

Detailed studies employing differential pulse voltammetry (DPV) and amperometric techniques revealed the quantitative performance of the ANSCoPc modified electrode for OAP detection. The electrode displayed a good linear response for OAP concentrations ranging from 10 µM to 500 µM. The detection limits were reported to be between 11 µM and 13 µM (at a signal-to-noise ratio of 3) researchgate.netrasayanjournal.co.in. Furthermore, the sensitivity of the electrode was quantified using both DPV and amperometric methods, yielding values that highlight its effectiveness in sensing applications researchgate.netrasayanjournal.co.in.

Table 1: Performance Metrics for Electrochemical Oxidation of o-Aminophenol using ANSCoPc Modified Electrode

ParameterValueMethodReference
Electrode MaterialANSCoPc/GCE- researchgate.netrasayanjournal.co.in
Analyteo-Aminophenol (OAP)- researchgate.netrasayanjournal.co.in
ElectrolyteSulfuric acid buffer (pH 4)- researchgate.netrasayanjournal.co.in
Concentration Range10 µM - 500 µMVoltammetry researchgate.netrasayanjournal.co.in
Detection Limit (S/N=3)11 µM - 13 µMVoltammetry researchgate.netrasayanjournal.co.in
DPV Sensitivity0.981 and 0.106 µA nM⁻¹ cm⁻²DPV researchgate.netrasayanjournal.co.in
Amperometric Sensitivity0.998 and 0.019 µA nM⁻¹ cm⁻²Amperometry researchgate.netrasayanjournal.co.in

The findings underscore the potential of phthalocyanine complexes, particularly those functionalized with groups like this compound-4-sulfonic acid, as robust electrocatalysts for the oxidation of phenolic compounds. The enhanced sensitivity and catalytic activity make such modified electrodes promising for analytical applications, including in pharmaceutical industries for real sample analysis researchgate.netrasayanjournal.co.in.

Spectroscopic Characterization and Analytical Techniques in 1 Amino 2 Naphthol Research

Crystallographic Analysis

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of crystalline solids, providing precise information about bond lengths, bond angles, and intermolecular interactions.

While direct crystallographic data for the parent compound, 1-Amino-2-naphthol, is less commonly reported in the context of detailed structural studies, its derivatives, particularly the 1-(α-Aminoalkyl)-2-naphthol scaffolds (often referred to as Betti bases), have been extensively studied using single crystal X-ray diffraction sci-hub.seresearchgate.netrsc.org. These studies are crucial for understanding stereochemistry, solid-state conformation, and intermolecular forces.

Structural Confirmation: X-ray diffraction analyses have confirmed the structural integrity of these derivatives, revealing planar naphthol ring systems and the conformation of the aminoalkyl side chain sci-hub.se.

Stereochemistry: For chiral derivatives, X-ray crystallography has been instrumental in establishing their absolute configuration researchgate.netrsc.org.

Intermolecular Interactions: These studies often highlight the role of hydrogen bonding in crystal packing. Intramolecular O—H···N hydrogen bonds have been observed, contributing to the stability of the molecular framework sci-hub.se. Additionally, intermolecular O—H···O hydrogen bonds can form chains or other supramolecular architectures iucr.org. Weak π–π interactions between aromatic rings can also play a role in stabilizing the crystal lattice iucr.org.

Crystal Data: For example, the derivative N-[(2-hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide has been characterized crystallographically, with its structure solved and refined in monoclinic crystal systems, such as P2₁/c or P2₁/n space groups iucr.orgmdpi.com.

Table 4: Representative Crystallographic Data for 1-(α-Aminoalkyl)-2-naphthol Derivatives

Derivative NameCrystal SystemSpace GroupKey Interactions ObservedReference(s)
1-(α-aminobenzyl)-2-naphthol derivatives (general)VariesVariesIntramolecular O—H···N hydrogen bonds, planar naphthol rings sci-hub.se
(S,S)-aminobenzylnaphtholsVariesVariesIntra- and intermolecular interactions studied rsc.org
N-[(2-hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamideMonoclinicP2₁/cIntramolecular N—H···O hydrogen bond, intermolecular O—H···O hydrogen bonds, weak π–π interactions iucr.orgmdpi.com
N-[(2-hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamideMonoclinicP2₁/nIntramolecular N—H···O hydrogen bond, intermolecular O—H···O hydrogen bonds, weak π–π interactions iucr.org

Electrochemical Characterization Methods

Cyclic Voltammetry (CVs)

Cyclic voltammetry (CV) is a powerful technique for studying the redox behavior of electroactive species. In the context of this compound, CV has been employed to observe its formation. For instance, the reduction of 1-nitroso-2-naphthol (B91326) in aqueous solutions has been studied using CV, where it proceeds via an ECE mechanism to yield this compound researchgate.nettandfonline.com. This process allows for the evaluation of reaction kinetics and the determination of electrochemical parameters.

Furthermore, derivatives like this compound-4-sulfonic acid (ANSA) have been electrodeposited onto electrode surfaces, such as glassy carbon electrodes (GCE), to create modified electrodes. These modified electrodes are then utilized in CV studies for various applications, including the electrocatalytic oxidation of other compounds like ortho-aminophenol (OAP) rasayanjournal.co.inresearchgate.net. In these applications, the ANSA-modified electrode exhibits enhanced electrochemical behavior compared to bare electrodes, often showing shifts in peak potentials and increased peak currents due to improved charge transfer rasayanjournal.co.inresearchgate.net. CV has also been used to characterize the probe density and hybridization efficiency in DNA biosensors fabricated using ANSA nih.gov.

Differential Pulse Voltammetry (DPV)

Differential Pulse Voltammetry (DPV) is a sensitive voltammetric technique frequently employed for quantitative analysis. Research involving this compound derivatives, particularly ANSA, has demonstrated its utility in developing electrochemical sensors. For example, ANSA-modified electrodes have been used for the sensitive detection of 2-nitrophenol (B165410) (2NP), with DPV revealing distinct reduction peaks. Studies have reported linear working ranges for 2NP determination from approximately 1.19 × 10⁻⁶ M to 1.14 × 10⁻³ M, with detection limits as low as 0.29 µM sciperspective.comsciperspective.comresearchgate.net. The optimal pH for such determinations was found to be around 2.0 in Britton-Robinson buffer sciperspective.comsciperspective.com.

In biosensing applications, ANSA-modified electrodes have been employed with DPV to monitor DNA hybridization. The technique showed a linear response for complementary DNA sequences in the concentration range of 1.0 × 10⁻¹³ M to 1.0 × 10⁻⁸ M, with a detection limit of 7.2 × 10⁻¹⁴ M nih.gov. Similarly, ANSA-modified electrodes have been utilized for the determination of 8-hydroxyquinoline (B1678124), exhibiting linear responses in concentration ranges from 5 × 10⁻⁷ to 4.25 × 10⁻⁴ mol dm⁻³ with a detection limit of 1.6 × 10⁻⁷ mol dm⁻³ tandfonline.com.

Table 1: Differential Pulse Voltammetry (DPV) Applications of ANSA-Modified Electrodes

Analyte / TargetDetection Limit (M)Linear Range (M)Sensitivity (Units)Reference
O-aminophenol (OAP)11 µM10 µM - 500 µM0.981, 0.106 µA nM⁻¹ cm⁻² rasayanjournal.co.in, researchgate.net
DNA Sequences7.2 × 10⁻¹⁴ M1.0 × 10⁻¹³ M - 1.0 × 10⁻⁸ MN/A (peak current increase) nih.gov
2-Nitrophenol (2NP)0.29 µM1.19 × 10⁻⁶ - 1.66 × 10⁻⁴ M; 1.66 × 10⁻⁴ - 1.14 × 10⁻³ MN/A (peak current increase) sciperspective.com, sciperspective.com, researchgate.net
8-Hydroxyquinoline1.6 × 10⁻⁷ mol dm⁻³5 × 10⁻⁷ - 1.4 × 10⁻⁵ mol dm⁻³; 1.4 × 10⁻⁵ - 4.25 × 10⁻⁴ mol dm⁻³N/A (peak current increase) tandfonline.com

Amperometry

Amperometry, which measures current as a function of time at a fixed potential, is another electroanalytical technique where compounds related to this compound find application, primarily through ANSA-modified electrodes. For instance, studies utilizing ANSA-cobalt phthalocyanine (B1677752) complexes have reported sensitivities for the oxidation of ortho-aminophenol (OAP) in the range of 0.998 and 0.019 µA nM⁻¹ cm⁻² rasayanjournal.co.inresearchgate.net.

High-performance liquid chromatography (HPLC) coupled with amperometric detection has also been developed for the analysis of aminonaphthalenes. For 1-aminonaphthalene and 2-aminonaphthalene, detection limits between 3 × 10⁻⁸ mol L⁻¹ and 8 × 10⁻⁸ mol L⁻¹ were achieved using amperometric detection on a platinum electrode researchgate.net.

Table 2: Amperometric Applications

Analyte / TargetSensitivity (Units)Detection Limit (M)Reference
O-aminophenol (OAP)0.998, 0.019 µA nM⁻¹ cm⁻²N/A rasayanjournal.co.in, researchgate.net
1-AminonaphthaleneN/A3-8 × 10⁻⁸ mol L⁻¹ researchgate.net
2-AminonaphthaleneN/A3-8 × 10⁻⁸ mol L⁻¹ researchgate.net

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to probe the interfacial properties of electrodes and the kinetics of electrochemical processes. In research involving this compound derivatives, EIS has been applied to characterize modified electrodes and study corrosion inhibition.

For example, ANSA-modified glassy carbon electrodes have been investigated using EIS to understand their interfacial properties when used for the detection of 8-hydroxyquinoline tandfonline.comx-mol.net. Copolymers of aniline (B41778) and this compound-4-sulfonic acid have also been evaluated using EIS for their corrosion inhibition performance on iron in acidic media. These studies indicated that the copolymer film exhibited greater charge transfer resistance, and the corrosion inhibition efficiency increased significantly (from 50% to 90%) with increasing copolymer concentration researchgate.net. Furthermore, EIS has been used to study the interaction mechanism of amino-substituted naphthalene (B1677914) compounds with DNA, revealing changes in charge transfer resistance (ΔR(CT)) that correlate with binding constants nih.gov.

Table 3: Electrochemical Impedance Spectroscopy (EIS) Applications

Application / AnalyteKey FindingsReference
Interfacial Properties (ANSA-GC electrode)Characterization of electrode surface properties relevant to the detection of 8-hydroxyquinoline. tandfonline.com, x-mol.net
Corrosion Inhibition (Copolymers of aniline and ANSA)Increased charge transfer resistance; corrosion inhibition efficiency increased from 50% to 90% with copolymer concentration (10-70 mg/l). researchgate.net
DNA Interaction (Amino-substituted naphthalenes)Changes in charge transfer resistance (ΔR(CT)) were observed, indicating intercalative interaction with DNA. nih.gov

Compound List

this compound

this compound-4-sulfonic acid (ANSA)

1-Nitroso-2-naphthol

Ortho-aminophenol (OAP)

2-Nitrophenol (2NP)

8-Hydroxyquinoline

1-Aminonaphthalene (1-AN)

2-Aminonaphthalene (2-AN)

DNA Sequences

Aniline

Cobalt Phthalocyanine Complex

Biological Activities and Pharmacological Potential of 1 Amino 2 Naphthol and Its Derivatives

Antimicrobial Properties

Derivatives of 1-Amino-2-naphthol, particularly 1-amidoalkyl-2-naphthols, have demonstrated a broad spectrum of antimicrobial activities, including antibacterial, antifungal, antiparasitic, and antiviral properties. mdpi.comencyclopedia.pubresearchgate.net

Antibacterial Activity

Research has highlighted the efficacy of this compound and its derivatives against various bacterial strains, including the common pathogens Staphylococcus aureus and Escherichia coli. mdpi.comconscientiabeam.cominnovareacademics.in

One study reported that this compound inhibited the growth of S. aureus at a concentration of 1 μg/ml. Further investigations into 1-amidoalkyl-2-naphthol derivatives have revealed potent antibacterial effects. For instance, certain derivatives with pyrazole (B372694) or indole (B1671886) fragments have shown high potency against Staphylococcus aureus. mdpi.comencyclopedia.pub Other derivatives have demonstrated more pronounced inhibitory effects against Klebsiella pneumoniae and Bacillus subtilis, with activities comparable to the antibiotic gentamicin. mdpi.comencyclopedia.pub

A separate study on an azo dye derivative, 1-(1-Phenylazo)-2-naphthol, showed inhibition of Staphylococcus aureus and Escherichia coli at a concentration of 200 μg/mL. conscientiabeam.com Similarly, another azo compound, p-NAαN, exhibited inhibitory activity against Staphylococcus aureus at concentrations of 1.5 mg/ml and 2 mg/ml, and against Escherichia coli at a minimum concentration of 12 mg/ml. innovareacademics.in Thiazolidinone derivatives incorporating a nitronaphthylamine substituent have also displayed antibacterial properties against S. aureus and B. subtilis, with activities comparable to aminopenicillins. nih.gov

Table 1: Antibacterial Activity of this compound Derivatives

Compound/Derivative Target Bacteria Activity/Concentration Reference
This compound Staphylococcus aureus Inhibited growth at 1 μg/ml
Amidoalkyl naphthol derivatives (with pyrazole/indole fragments) Staphylococcus aureus High potency mdpi.comencyclopedia.pub
Amidoalkyl naphthol derivatives (with pyrazole/indole fragments) Klebsiella pneumoniae, Bacillus subtilis Pronounced inhibitory effects, comparable to gentamicin mdpi.comencyclopedia.pub
1-(1-Phenylazo)-2-naphthol Staphylococcus aureus, Escherichia coli Inhibition at 200 μg/mL conscientiabeam.com
p-NAαN Staphylococcus aureus Inhibition at 1.5 mg/ml and 2 mg/ml innovareacademics.in
p-NAαN Escherichia coli Minimum inhibitory concentration of 12 mg/ml innovareacademics.in
Thiazolidinone derivatives (with nitronaphthylamine) S. aureus, B. subtilis Activity similar to aminopenicillins nih.gov

Antifungal and Antiparasitic Qualities

The antifungal potential of 1-amidoalkyl-2-naphthol derivatives has been demonstrated in several studies. mdpi.com A series of amidoalkyl naphthols containing an azo-moiety were tested for their antimicrobial properties. While their antibacterial activity was not superior to reference drugs, their antifungal activity was notable. mdpi.com Five of these compounds showed better potency against Aspergillus niger than the standard antifungal drugs fluconazole (B54011) and miconazole. mdpi.com In contrast, another study found that Aspergillus fumigatus was resistant to the azo dye 1-(1-Phenylazo)-2-naphthol at all tested concentrations. conscientiabeam.com

In the realm of antiparasitic activity, a study on 23 different amidoalkyl naphthol derivatives was conducted. encyclopedia.pubresearchgate.net Through in vitro screening against Leishmania donovani, followed by molecular docking and ADME studies, four of these derivatives were identified as promising anti-leishmanial agents with good drug-like characteristics. encyclopedia.pubresearchgate.net

Antiviral Properties

Derivatives of this compound have also been investigated for their antiviral capabilities. mdpi.comencyclopedia.pub In a study evaluating a series of amidoalkyl naphthol derivatives with pyrazole or indole fragments, two compounds were identified as the most active against the avian influenza virus (H5N1). encyclopedia.pub Their activity was found to be similar to the antiviral drug zanamivir. encyclopedia.pub Some aromatic sulphonic acids have also been noted to possess antiviral activity. ias.ac.in

Anticancer Research and Cytotoxicity

The potential of this compound derivatives as anticancer agents has been a subject of recent research, with studies focusing on their cytotoxic effects on various cancer cell lines. encyclopedia.pubresearchgate.net

Cytotoxic Activity of Aminobenzylnaphthols in Cancer Cell Lines

Novel aminobenzylnaphthols, synthesized through the Betti reaction, have been evaluated for their anticancer potential. researchgate.netnih.govresearchgate.net In vitro studies using the MTT assay have demonstrated the cytotoxic activity of these compounds against pancreatic (BxPC-3) and colorectal (HT-29) cancer cell lines. researchgate.netnih.govresearchgate.net

The cytotoxic effects of these derivatives were found to be in a specific concentration range. For BxPC-3 cells, the mean IC50 values (the concentration required to inhibit the growth of 50% of cells) ranged from 30.15 ± 9.39 µM to 66.19 ± 7.36 µM. nih.gov Notably, one compound, MMZ-140C, had a cytotoxic activity comparable to the established anticancer drug 5-Fluorouracil. nih.gov In HT-29 cells, the IC50 values for the MMZ derivatives ranged from 31.78 ± 3.93 µM to 111.5 ± 2.12 µM. nih.gov The cytotoxicity of two compounds, MMZ-45B and MMZ-140C, surpassed that of 5-Fluorouracil in this cell line. nih.gov Furthermore, some aminobenzylnaphthols have shown better antiproliferative activity against adenocarcinoma human colorectal (Caco-2) and human neuroblastoma (SH-SY5Y) cell lines when compared to cisplatin. researchgate.net

Table 2: Cytotoxic Activity of Aminobenzylnaphthol (MMZ) Derivatives

Cell Line Compound Mean IC50 (µM) Reference
Pancreatic (BxPC-3) MMZ-140C 30.15 ± 9.39 nih.gov
Pancreatic (BxPC-3) MMZ-167C 66.19 ± 7.36 nih.gov
Pancreatic (BxPC-3) 5-Fluorouracil (reference) 38.99 ± 14.67 nih.gov
Colorectal (HT-29) MMZ-45B 31.78 ± 3.93 nih.gov
Colorectal (HT-29) MMZ-140C 37.76 ± 3.2 nih.gov
Colorectal (HT-29) MMZ-147CE 111.5 ± 2.12 nih.gov
Colorectal (HT-29) 5-Fluorouracil (reference) 52.26 ± 4.9 nih.gov

Proapoptotic Properties in Cancer Cells

In addition to their cytotoxic effects, certain aminobenzylnaphthol derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. researchgate.netnih.govresearchgate.net The proapoptotic properties of two derivatives, MMZ-45AA and MMZ-140C, were investigated using AO/EB and annexin (B1180172) V-FITC/PI staining methods. nih.govresearchgate.net The results confirmed that these compounds induce apoptosis in cancer cells at their respective IC50 concentrations. nih.govresearchgate.net

Further research on benzochromene derivatives, which can be synthesized from 2-naphthol (B1666908), has also shed light on their proapoptotic mechanisms. One such derivative, 3-Amino-1-(4-fluorophenyl)-1H-benzo[f]chromene-2-carbonitrile (4c), was found to have potent cytotoxic activity against HT-29 cells, inducing cell cycle arrest and apoptosis. wisc.edu Molecular analysis revealed that this compound down-regulated the expression of the anti-apoptotic gene Bcl-2, while up-regulating the expression of the pro-apoptotic genes Bax, caspase-3, -8, and -9. wisc.edu

Molecular Targets of Anticancer Activity (e.g., ADORA1, CDK2, TRIM24 Inhibition)

Recent in silico and in vitro studies have shed light on the molecular mechanisms underlying the anticancer properties of this compound derivatives, particularly aminobenzylnaphthols synthesized through the Betti reaction. nih.govresearchgate.net These investigations have identified key molecular targets, suggesting that the anticancer effects of these compounds may be attributed to their inhibitory action on proteins crucial for cancer cell proliferation and survival. nih.govresearchgate.netnih.gov

Specifically, in silico analyses have pointed to Adenosine A1 receptor (ADORA1), Cyclin-dependent kinase 2 (CDK2), and Tripartite motif-containing protein 24 (TRIM24) as potential molecular targets. nih.govresearchgate.netnih.gov The inhibition of these proteins is a recognized strategy in cancer therapy. researchgate.net For instance, CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis. TRIM24 is implicated in tumorigenesis through its role in transcriptional regulation. The predicted interaction of aminobenzylnaphthol derivatives with these targets provides a mechanistic basis for their observed cytotoxic and pro-apoptotic effects on cancer cell lines. nih.govresearchgate.net

Experimental studies have demonstrated that certain aminobenzylnaphthol derivatives exhibit significant cytotoxic activity against pancreatic (BxPC-3) and colorectal (HT-29) cancer cell lines. nih.govresearchgate.netnih.gov Furthermore, selected derivatives have been shown to induce apoptosis in these cancer cells. nih.govnih.gov The unique structural scaffold of Betti bases, featuring a 2-naphthalenol moiety and an amine-bearing aromatic component, facilitates interactions with various biological targets, thereby modulating key cellular processes involved in cancer progression. researchgate.net

Table 1: Investigated Anticancer Molecular Targets of this compound Derivatives

Compound ClassInvestigated Cancer Cell LinesPotential Molecular TargetsObserved Effects
Aminobenzylnaphthols (MMZ compounds)Pancreatic (BxPC-3), Colorectal (HT-29)ADORA1, CDK2, TRIM24Cytotoxic and pro-apoptotic properties nih.govresearchgate.netnih.gov
AminobenzylnaphtholsAdenocarcinoma human colorectal (Caco-2), Human neuroblastoma (SH-SY5Y)Not specifiedAntiproliferative activity researchgate.net

Enzyme Inhibition Activities

Cholinesterase Inhibitory Activity

Derivatives of this compound have emerged as significant inhibitors of cholinesterases, enzymes pivotal in the regulation of cholinergic transmission. The inhibition of acetylcholinesterase (AChE) is a primary therapeutic strategy for managing neurodegenerative diseases. nih.gov

Studies on amidoalkyl naphthols have demonstrated their potential as potent cholinesterase inhibitors. encyclopedia.pubmdpi.com For instance, a series of 19 synthesized amidoalkyl naphthols were evaluated for their inhibitory activity against cholinesterase, with some derivatives showing more potent inhibition than the reference drug, galantamine. encyclopedia.pubmdpi.com Another derivative, N-((4-Bromophenyl)(2-hydroxynaphthalen-1-yl)methyl)acetamide (BHMA), has also been reported to possess good acetylcholinesterase inhibitory activity. researchgate.net Furthermore, the derivative NDHA has been identified as a potent acetylcholinesterase inhibitor. encyclopedia.pubmdpi.com

Research on other naphthol derivatives has also yielded promising results. A series of 1-naphthol (B170400) derivatives were found to be effective inhibitors of AChE, with Ki values in the micromolar range. nih.gov Similarly, 4-substituted-1,2-naphthoquinone derivatives, which share a structural relationship with this compound, displayed significant inhibitory action against acetylcholinesterase, with one compound, 4h, being the most potent in its series. mdpi.com Docking studies have suggested that these 1,2-naphthoquinone (B1664529) derivatives can exhibit dual binding interactions with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. mdpi.com

In a separate study, 4-(Naphtho[1,2-d] encyclopedia.pubresearchgate.netoxazol-2-yl)benzene-1,3-diol, a naphthoxazole analog derived from this compound, was identified as a highly potent AChE inhibitor with a nanomolar IC50 value of 58 nM and exhibited a mixed-type inhibition. mdpi.com

Table 2: Cholinesterase Inhibitory Activity of this compound Derivatives

Compound/Derivative ClassEnzymeKey Findings
Amidoalkyl naphtholsCholinesteraseSome derivatives showed better inhibition than galantamine encyclopedia.pubmdpi.com
N-((4-Bromophenyl)(2-hydroxynaphthalen-1-yl)methyl)acetamide (BHMA)AcetylcholinesteraseReported to have good inhibitory activity researchgate.net
NDHAAcetylcholinesteraseProven to be a potent inhibitor encyclopedia.pubmdpi.com
1-Naphthol derivativesAcetylcholinesteraseEffective inhibitors with Ki values ranging from 0.096 ± 0.01 to 0.177 ± 0.02 µM nih.gov
4-Substituted-1,2-naphthoquinone derivativesAcetylcholinesteraseShowed higher inhibition than their 1,4-NQ homologues; compound 4h was most potent with 85% inhibition at 50µM mdpi.com
4-(Naphtho[1,2-d] encyclopedia.pubresearchgate.netoxazol-2-yl)benzene-1,3-diolAcetylcholinesteraseIC50 = 58 nM; mixed-type inhibition mdpi.com

α-Glucosidase Inhibitory Activity

Derivatives of this compound have demonstrated notable inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. Inhibition of this enzyme is a therapeutic approach for managing type 2 diabetes by delaying glucose absorption.

Research has shown that certain 1-amidoalkyl-2-naphthol derivatives are potent inhibitors of α-glucosidase. encyclopedia.pubmdpi.com In a study by Boudebbous and colleagues, one derivative was identified as the most potent in the α-glucosidase assay, exhibiting a greater inhibitory effect than the standards quercetin (B1663063) and acarbose (B1664774). encyclopedia.pubmdpi.com Another derivative, NDHA, was also proven to be a potent α-glucosidase inhibitor. encyclopedia.pubmdpi.com Furthermore, N-((4-Bromophenyl)(2-hydroxynaphthalen-1-yl)methyl)acetamide (BHMA) has been reported to exhibit good α-glycosidase inhibitory activities. researchgate.net

The potential for developing dual inhibitors of both cholinesterase and α-glucosidase from 2-(α-aminobenzyl)-1-naphthol derivatives has also been highlighted, indicating the structural flexibility of this scaffold for medicinal chemistry applications. Additionally, indole derivatives carrying a 1,2,4-triazole (B32235) moiety, including one with a 6-methoxy-2-naphthol (B1581671) aldehyde component, have shown good α-glucosidase inhibition. jksus.org

Table 3: α-Glucosidase Inhibitory Activity of this compound Derivatives

Compound/Derivative ClassKey Findings
1-Amidoalkyl-2-naphtholsOne derivative was more potent than quercetin and acarbose encyclopedia.pubmdpi.com
NDHAProven to be a potent α-glucosidase inhibitor encyclopedia.pubmdpi.com
N-((4-Bromophenyl)(2-hydroxynaphthalen-1-yl)methyl)acetamide (BHMA)Reported to have good α-glycosidase inhibitory activity researchgate.net
2-(α-aminobenzyl)-1-naphthol derivativesShow promise as dual inhibitors of cholinesterase and α-glucosidase
Indole derivative with 6-methoxy-2-naphthol aldehydeExhibited good α-glucosidase inhibition jksus.org

Secretase and Notch-Sparing Activities of 1-Aminoalkyl-2-naphthols

γ-Secretase is a key enzyme in the production of amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease. nih.gov However, γ-secretase also cleaves other substrates, most notably the Notch1 receptor, which is critical for cell-cell signaling and development. nih.govfrontiersin.org Inhibition of Notch signaling can lead to severe toxicity. nih.gov Therefore, the development of γ-secretase inhibitors that selectively spare Notch processing is a significant therapeutic goal.

Research has identified that derivatives of 1-aminoalkyl-2-naphthol can act as such Notch-sparing γ-secretase inhibitors. researchgate.netchemmethod.comnih.gov A compound, 3-(benzyl(isopropyl)amino)-1-(naphthalen-2-yl)propan-1-one, was found to inhibit γ-secretase-mediated Aβ production without affecting Notch processing in enzymatic assays. nih.gov Due to the chemical instability of this initial compound, further research led to the identification of naphthalene-2-carboxylic acid benzyl-isopropyl-amide, which demonstrated similar selective biological activity. nih.gov

Further studies on γ-amino naphthyl alcohols, which are structurally related to 1-aminoalkyl-2-naphthols, also revealed γ-secretase inhibitory activity with Notch-sparing effects. nih.gov These findings suggest that the 1-aminoalkyl-2-naphthol scaffold is a promising starting point for developing safer Alzheimer's disease therapeutics that target Aβ production while avoiding the toxicities associated with Notch inhibition. nih.govnih.gov

Other Pharmacological Effects of 1-Aminoalkyl-2-naphthols

Hypotensive and Bradycardiac Effects

1-Aminoalkyl-2-naphthols, also known as Betti bases, and their precursors, 1-amidoalkyl-2-naphthols, have been reported to possess cardiovascular effects, specifically hypotensive (blood pressure lowering) and bradycardiac (heart rate slowing) activities. mdpi.comresearchgate.netchemmethod.comchemmethod.comresearchgate.net These biological activities are considered important properties of this class of compounds. chemmethod.comresearchgate.net

The conversion of 1-amidoalkyl-2-naphthols to 1-aminoalkyl-2-naphthols is a key step, as the latter are the biologically active compounds exhibiting these cardiovascular effects. mdpi.comchemmethod.comresearchgate.net The presence of the 1-aminoalkyl-2-naphthol moiety in a molecule's structure is linked to these hypotensive and bradycardiac properties. chemmethod.com Research has pointed to the potential of these compounds in the context of cardiovascular drug development. mdpi.com For instance, the effects of 1-pyrrolidinylmethyl-2-naphthol on contractile force and ionic currents in cardiac and vascular smooth muscle cells have been investigated, further supporting the cardiovascular activity of this structural class. encyclopedia.pubmdpi.com

Analgesic and Anticonvulsant Potential

While direct studies on the analgesic and anticonvulsant properties of this compound are not extensively documented in the provided results, the broader class of naphthalene (B1677914) and naphthol derivatives, including 1-amidoalkyl-2-naphthols, has shown promise in these areas. derpharmachemica.commdpi.com Derivatives of 1-amidoalkyl-2-naphthols are considered key intermediates for various synthetic pharmaceuticals and have demonstrated a range of biological activities, including analgesic and anticonvulsant effects. derpharmachemica.com

Furthermore, the intramolecular cyclization of amidoalkyl naphthols can produce 1,3-oxazines, a class of compounds that has garnered interest for their potential as analgesics and anticonvulsants. mdpi.comencyclopedia.pub Some derivatives of 2-acetylnaphthalene (B72118) have also been investigated as potential anticonvulsant agents. nih.gov The structural motif of 1,3-aminooxygenated functional groups, present in 1-amidoalkyl-2-naphthol derivatives, is also found in the synthetic analgesic, tramadol. encyclopedia.pub These findings suggest that the this compound scaffold and its derivatives are promising candidates for the development of new analgesic and anticonvulsant drugs. derpharmachemica.commdpi.com

Anti-inflammatory Properties

Derivatives of this compound have been investigated for their potential as anti-inflammatory agents. beilstein-journals.org Naphthalene compounds, in general, are known to possess anti-inflammatory properties. mdpi.comencyclopedia.pub Specifically, 4-arylamino-1,2-naphthoquinones and 4-phenoxy-1,2-naphthoquinones, which can be synthesized from 1,2-naphthoquinone precursors, have been evaluated as potential anti-inflammatory agents due to their ability to inhibit the expression of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). beilstein-journals.org

In a study by Gouda and co-workers, various compounds synthesized from the reaction of β-Naphthoquinone-4-sulfonic acid (β-NQS) with 2-amino-5-selenothiazoles were reported to have anti-inflammatory properties comparable to or greater than the well-known anti-inflammatory drug, meloxicam. beilstein-journals.org Additionally, some naphthalene derivatives incorporating azetidinyl and thiazolidinyl moieties have shown potent anti-inflammatory activity when compared to standard drugs like phenylbutazone (B1037) and naproxen. nih.gov These findings highlight the potential of the naphthalene scaffold, from which this compound is derived, in the development of new anti-inflammatory drugs.

Antioxidant Activities and Radical Scavenging

This compound and its derivatives have demonstrated significant antioxidant and radical scavenging activities. annalsofrscb.ro The antioxidant capacity of this compound has been measured using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and cupric ion reducing antioxidant capacity (CUPRAC) methods, which have confirmed its ability to effectively neutralize free radicals.

The antioxidant properties of naphthol derivatives are influenced by the substituents on the naphthalene ring. Electron-donating groups, such as a methoxy (B1213986) group (-OCH₃), can enhance antioxidant activity by stabilizing the resulting phenoxyl radicals. Conversely, electron-withdrawing groups tend to reduce this activity.

Studies have shown that complexation of this compound-4-sulfonic acid with organotin(IV) compounds can lead to enhanced antioxidant activity compared to the parent compound. annalsofrscb.roresearchgate.net These organotin complexes exhibited superior free radical scavenging capabilities, which is attributed to the influence of the metal moiety on the compound's reactivity. annalsofrscb.roresearchgate.net Furthermore, azo dye complexes derived from this compound-4-sulphonic acid have also been shown to possess antioxidant activity through free radical scavenging. orientjchem.org

It is interesting to note that while sulfate (B86663) conjugation is generally considered a detoxification pathway that inactivates compounds, a study on 1-naphthol and 2-naphthol showed that this is not always the case. jst.go.jpnih.gov While the antioxidant activity of 1-naphthol was significantly reduced upon sulfation, 2-naphthyl sulfate showed comparable antioxidant activity to its unsulfated form, indicating that the position of sulfation plays a crucial role in the remaining antioxidant capacity. jst.go.jpnih.gov

DNA Interactions and Nuclease Activity

The interaction of this compound and its related compounds with DNA is a critical area of study, particularly concerning its potential carcinogenic effects and the development of novel therapeutic agents.

DNA Adduct Formation by 2-amino-1-naphthol (B1222171) and related compounds

2-Amino-1-naphthol (a positional isomer of this compound) has been shown to bind covalently to DNA, a process that can lead to the formation of DNA adducts. nih.gov This reactivity is significant as DNA adduct formation is considered a major factor in the DNA damage caused by carcinogenic aromatic amines. sigmaaldrich.com The covalent binding of 2-amino-1-naphthol to DNA occurs readily under aerobic conditions and is enhanced in acidic environments. nih.gov

Enzymatic hydrolysis of DNA that has reacted with 2-amino-1-naphthol has revealed the presence of several carcinogen-nucleoside adducts. nih.gov The major adduct has been identified as N4-(deoxyguanosin-N2-yl)-2-amino-1,4-naphthoquinoneimine. nih.gov Two minor adducts were tentatively identified as N4-(deoxyadenosin-N6-yl)-2-amino-1,4-naphthoquinoneimine and a deoxyguanosin-N2-yl adduct of a naphthoquinoneimine dimer. nih.gov These adducts formed from the ring-oxidation of 2-naphthylamine (B18577) accounted for a significant portion of the total DNA binding observed both in vitro and in vivo in dog urothelial DNA. nih.gov

DNA Cleavage by Azo Dye Ligands and Metal Complexes

Azo dye ligands derived from this compound and their metal complexes have been shown to possess nuclease activity, meaning they can cleave DNA. orientjchem.org A study on transition metal complexes with an azo dye derived from resorcinol (B1680541) and this compound-4-sulphonic acid demonstrated that these complexes can cleave DNA through redox chemistry. orientjchem.org The results indicated that the complexes had enhanced biological activity, including nuclease activity, compared to the ligand alone. orientjchem.org

Similarly, metal complexes of azo dyes containing other heterocyclic groups like pyridine (B92270) have also been investigated for their DNA cleavage capabilities. growingscience.com These findings suggest that the introduction of a metal center to an azo dye ligand based on this compound can significantly influence its interaction with DNA, leading to cleavage.

Biological Implications of Structural Modifications

Structural modifications to the this compound scaffold have profound implications for its biological activity. The introduction of different functional groups can enhance or alter its pharmacological properties.

For instance, the synthesis of 1-amidoalkyl-2-naphthols has been a significant area of research, as these derivatives serve as precursors to other bioactive molecules. derpharmachemica.commdpi.com These compounds possess a key 1,3-aminooxygenated functional motif, which is present in various natural products and synthetic drugs with a wide range of activities, including antibacterial, antifungal, and antiviral properties. mdpi.comencyclopedia.pub

The nature of the substituents on the aryl aldehydes used in the synthesis of 1-amidoalkyl-2-naphthols has a strong effect on the yield of the final product. derpharmachemica.com Aromatic aldehydes with both activating and deactivating groups have been successfully used to create a variety of 1-amidoalkyl-2-naphthols with excellent yields. derpharmachemica.com

Furthermore, the conversion of 1-amidoalkyl-2-naphthols to 1-aminoalkyl-2-naphthols (Betti bases) through amide hydrolysis yields compounds with reported hypotensive and bradycardiac effects. researchgate.netchemmethod.com Intramolecular cyclization of amidoalkyl naphthols leads to the formation of 1,3-oxazines, which are another class of biologically active compounds. mdpi.com

The complexation of this compound derivatives with metal ions is another important structural modification. As seen with organotin complexes and other transition metal complexes, the resulting metal-ligand structures can exhibit enhanced biological activities, including increased antioxidant and nuclease activities, when compared to the parent ligand. annalsofrscb.roorientjchem.org

Impact of Sulfonate Group on Cellular Uptake and Mutagenicity

The introduction of a sulfonate group (SO₃H) to the this compound structure is a significant chemical modification that profoundly influences its biological properties, particularly its cellular uptake and mutagenic potential. Research into azo dyes, which can metabolize into this compound, has demonstrated that sulfonation is a key strategy for mitigating toxicity. nih.govnih.gov

It is a long-established principle that the sulfonation of azo dyes leads to a decrease in their carcinogenicity and mutagenicity. nih.gov This effect is largely attributed to the altered physicochemical properties of the molecule. The highly polar sulfonate group can limit the molecule's ability to permeate biological membranes, thereby reducing its cellular uptake. nih.gov A derivative, this compound-6-sulphonate, which is a metabolite of the food dye Sunset Yellow, has been shown to be non-mutagenic. nih.gov This lack of mutagenicity is credited to the decreased membrane permeability conferred by the sulfonate group. nih.gov Similarly, studies have indicated that strategically sulfonated this compound inhibits mutagenicity. nih.gov

Conversely, some findings present a more complex picture. For instance, this compound-4-sulfonic acid has been identified as a mutagen. nih.gov Studies using Drosophila melanogaster showed that this compound induced a significant number of dominant lethal mutations even at low concentrations, with male germ cells being more sensitive than female ones. ias.ac.in A material safety data sheet for this compound-4-sulfonic acid also notes equivocal evidence for germ cell mutagenicity in the Ames test. cdhfinechemical.com This suggests that the position of the sulfonate group on the naphthalene ring is a critical determinant of the final biological effect, with some positions effectively reducing mutagenicity while others may not, or could potentially contribute to it under certain biological test conditions.

Table 1: Effect of Sulfonate Group Position on Mutagenicity of this compound Derivatives

CompoundMutagenicity FindingPostulated MechanismSource
This compound-6-sulfonic acidReduced/Non-mutagenicSulfonate group limits cellular uptake/membrane permeability. nih.gov
This compound-4-sulfonic acidReported as mutagenicInduces dominant lethal mutations in Drosophila melanogaster. nih.govias.ac.in

Role of Amino Acid Moieties in Drug Delivery and Efficacy

The conjugation of amino acid moieties to pharmacologically active molecules is a widely adopted strategy in medicinal chemistry to enhance drug delivery, improve efficacy, and reduce toxicity. nih.govmdpi.commdpi.com This approach leverages the biocompatibility and diverse chemical nature of amino acids to create prodrugs or new chemical entities with superior pharmacological profiles. nih.govdovepress.com While research directly conjugating amino acids to this compound is specific, the principles are well-demonstrated in derivatives and related naphthalene-containing structures.

A significant application is seen in the development of novel anticancer agents. nih.govmdpi.com Studies on aminobenzylnaphthols, which are derivatives of 2-naphthol, have shown that their functionalization with amino acid residues can lead to improved drug transport to target tissues and decreased toxicity. nih.govmdpi.com These amino acid-naphthol conjugates have demonstrated stronger cytotoxic and anticancer properties compared to their counterparts without the amino acid group. nih.gov For example, novel aminobenzylnaphthols synthesized via the Betti reaction with various α-amino acid methyl esters have been investigated as potential anticancer agents, showing cytotoxic properties against pancreatic and colorectal cancer cell lines. nih.govresearchgate.net The rationale is that the amino acid moiety can facilitate cellular uptake or interaction with specific biological targets. nih.govmdpi.com

Furthermore, the incorporation of naphthalene-containing structures into peptides or the conjugation of peptides to naphthalene-based molecules is a powerful tool for creating self-assembling nanomaterials for biomedical applications. nih.govrsc.orgthno.org Conjugating peptides to naphthalene can drive self-assembly into structures like hydrogels due to π-stacking interactions. rsc.orgreading.ac.uk These hydrogels can function as depots for the sustained release of drugs or as scaffolds for vaccine adjuvants. rsc.orgreading.ac.uk For instance, self-assembling dipeptides conjugated to naphthalene show promise as drug delivery devices and have been engineered into ultrashort cationic peptides with potent antimicrobial activity. nih.gov This demonstrates how the combination of a naphthalene core and amino acid building blocks can generate advanced functional biomaterials. nih.govrsc.org

Table 2: Examples of Amino Acid Moieties in Naphthalene-Based Drug Development

Naphthalene-Based StructureAmino Acid Moiety/StrategyObserved Effect / ApplicationSource
AminobenzylnaphtholsConjugation with various α-amino acid esters (e.g., (R)-valine, (S)-phenylalanine)Improved delivery, reduced toxicity, and stronger cytotoxic/anticancer properties. nih.govmdpi.com
NaphthaleneConjugation to dipeptides (e.g., Nap-FFKK)Forms self-assembling hydrogels with antimicrobial and antibiofilm activity. nih.gov
NaphthaleneN-terminal capping of peptidesInduces hydrogel formation for controlled drug release systems. rsc.orgmdpi.com
Naproxen (naphthalene derivative)Conjugation with amino acid methyl estersCreates amide prodrugs with reliable anti-inflammatory activity and potentially reduced gastric toxicity. dovepress.com

Environmental Fate and Ecotoxicological Implications of 1 Amino 2 Naphthol

Metabolism and Degradation in Biological Systems

The compound 1-amino-2-naphthol is not typically released directly into the environment in large quantities. Instead, its presence is often the result of the metabolic breakdown of larger, more complex molecules, particularly synthetic azo dyes.

This compound is a known metabolic byproduct of several this compound-based azo dyes. researchgate.net In vivo, particularly under anaerobic conditions such as those found in the human gastrointestinal tract, these dyes can be reduced by microbial azoreductases. researchgate.netnih.gov This enzymatic action cleaves the characteristic azo bond (-N=N-), breaking the dye molecule into smaller aromatic amines. nih.govacademicjournals.org

For instance, the reductive cleavage of Sudan I (1-phenylazo-2-naphthol) yields aniline (B41778) and this compound. frontiersin.org Similarly, the metabolism of Orange II results in the formation of sulfanilic acid and this compound. nih.gov Studies on various Sudan dyes, including Sudan I, II, III, IV, and Para Red, have demonstrated their metabolism into corresponding aromatic amines, with this compound being the common product from the naphthol moiety of these dyes. researchgate.netasm.orgnih.gov

Research has shown varying metabolic rates for different Sudan dyes by human intestinal microflora. A study highlighted that the metabolism rates for Sudan I, Sudan II, and Para Red were significantly higher than those for Sudan III and Sudan IV under anaerobic conditions. researchgate.netnih.gov

Metabolism of this compound-Based Azo Dyes by Human Intestinal Microflora
Azo DyeMetabolism Rate ComparisonIdentified Aromatic Amine Metabolites (in addition to this compound)Reference
Sudan IHighAniline researchgate.netnih.gov
Sudan IIHigh2,4-dimethylaniline researchgate.netnih.gov
Para RedHigh4-nitroaniline researchgate.netnih.gov
Sudan IIILowAniline researchgate.netnih.gov
Sudan IVLowo-toluidine researchgate.netnih.gov

The human gastrointestinal tract harbors a vast and diverse microbial community that plays a crucial role in the metabolism of xenobiotics, including azo dyes. researchgate.netnih.gov Ingested azo dyes are primarily metabolized by the intestinal microflora to colorless aromatic amines through the action of NAD(P)H-dependent azoreductases. researchgate.net This bacterial reduction is considered more significant in vivo than the metabolism by liver enzymes. nih.govstorkapp.me

Under the anaerobic conditions of the gut, bacteria can efficiently cleave the azo linkages of both water-soluble and insoluble dyes. nih.govasm.org This process releases the constituent aromatic amines, such as this compound, which can then be absorbed by the intestine. academicjournals.org The azoreductase enzymes responsible for this transformation are widely distributed among various intestinal bacteria. nih.gov This microbial activity is a key initial step in the biotransformation of azo dyes within the human body, leading to the formation of potentially reactive metabolites. asm.orgnih.gov

In environmental settings, microorganisms are key players in the breakdown of azo dyes present in industrial wastewater. Acid Orange 7 (AO7) is a widely studied example of a monosulfonated azo dye that is degraded by microbes. nih.gov The primary mechanism of this biodegradation is the reductive cleavage of the azo bond, which results in the formation of two main intermediates: sulfanilic acid and this compound. nih.govfrontiersin.orgresearchgate.net

This degradation can occur under both anaerobic and aerobic conditions. For instance, Shewanella oneidensis has been shown to symmetrically cleave the azo bond of AO7 under anaerobic conditions to produce this compound and sulfanilic acid. frontiersin.org In some cases, this compound can act as a redox mediator, facilitating the transport of electrons to the dye molecule and creating an autocatalytic effect that enhances the degradation rate. researchgate.netnih.gov

Co-cultures of different bacterial strains have also proven effective. In one study, a stable microbial biofilm was able to completely mineralize AO7 aerobically. nih.gov The process involved one strain (ICX) reducing the azo bond and consuming the resulting this compound, while another strain (SAD4i) consumed the sulfanilic acid. nih.gov Similarly, white-rot fungi like Pleurotus eryngii and Trametes versicolor degrade AO7 by initially cleaving the azo bond to generate this compound and p-aminobenzenesulfonic acid. nih.gov

Microbial Degradation of Acid Orange 7 (AO7)
Microorganism/SystemConditionPrimary Degradation ProductsReference
Shewanella oneidensis MR1AnaerobicThis compound and Sulfanilic acid frontiersin.org
Bacterial Co-culture (ICX and SAD4i)Aerobic BiofilmThis compound and Sulfanilic acid nih.gov
White-rot fungi (Pleurotus eryngii, Trametes versicolor)AerobicThis compound and p-aminobenzenesulfonic acid nih.gov

Environmental Degradation Studies

Once formed, this compound is subject to further microbial degradation in the environment. Studies have shown that this compound is not a persistent end-product but rather an intermediate that can be consumed by specific microorganisms. nih.gov For example, the bacterial strain ICX, isolated from a bioreactor, was capable of utilizing this compound generated from the breakdown of Acid Orange 7. nih.gov

Further research with white-rot fungi has elucidated a more detailed degradation pathway. After its formation from Acid Orange 7, this compound was observed to undergo de-ringing to produce phthalic acid and p-hydroxybenzaldehyde, which were then further degraded into benzoic acid. nih.gov This indicates that under the right microbial conditions, the aromatic structure of this compound can be broken down into simpler organic acids. nih.gov However, this compound is also known to be unstable and sensitive to oxygen, which can lead to auto-oxidation and the formation of colored polymer-like products. researchgate.netfrontiersin.org

The persistence of a chemical in the environment is determined by its resistance to transformation processes. nih.gov The demonstrated ability of various microorganisms to metabolize this compound suggests that its persistence may be limited in biologically active environments. nih.govnih.gov

The microbial desulfonation of naphthalenesulfonic acids is a relevant process for understanding the environmental fate of structurally related compounds. Several bacterial species, including strains of Pseudomonas and Arthrobacter, have been identified that can utilize sulfonated aromatic compounds as a sole source of sulfur. nih.govuni-konstanz.de This process involves an initial dioxygenase attack on the aromatic ring, which destabilizes the carbon-sulfur bond and leads to the elimination of the sulfonate group as sulfite. oup.comfrontiersin.org

For example, Pseudomonas sp. strain S-313 was shown to convert 5-amino-1-naphthalenesulfonic acid into 5-amino-1-naphthol. nih.govd-nb.infosigmaaldrich.com Experiments using ¹⁸O₂ confirmed that the hydroxyl group replacing the sulfonate group is derived from molecular oxygen. nih.govuni-konstanz.ded-nb.info This metabolic capability is significant because it demonstrates that microorganisms possess the enzymatic machinery to modify sulfonated naphthalene (B1677914) amines, which are common intermediates in the degradation of many sulfonated azo dyes. The ability to cleave the stable sulfonate group is a critical step in the complete mineralization of these xenobiotic compounds. frontiersin.org

Ecotoxicological Assessment

The ecotoxicological profile of this compound and its related compounds is a critical area of concern, focusing on its potential to cause genetic mutations, its role in carcinogenesis, and its impact on cellular functions.

The mutagenicity of this compound appears complex and dependent on the specific test system and metabolic activation. Some studies have reported that this compound hydrochloride and its 4-sulfonic acid derivative are non-mutagenic in the Salmonella/microsome test system. However, other research suggests that for this compound-derived azo dyes to exhibit optimal mutagenicity, the reduction of the azo bond is required, implicating the liberated aromatic amines in the activity. Current time information in Washtenaw County, US. The compound is suspected of causing genetic defects. fishersci.com

A significant health concern associated with aromatic amines is their carcinogenic potential, particularly in relation to bladder cancer. While this compound itself is classified as a suspected carcinogen, its parent amine, 2-naphthylamine (B18577), is a well-established human bladder carcinogen. fishersci.comresearchgate.net The metabolic pathway from 2-naphthylamine in the body can lead to the formation of 2-amino-1-naphthol (B1222171) derivatives, which are considered proximate carcinogens. This link has been demonstrated in studies where workers exposed to 2-naphthylamine in the dye industry had a dramatically elevated risk of bladder cancer. researchgate.net The carcinogenic risk associated with azo dyes is therefore often attributed to their metabolic conversion into these harmful aromatic amines. researchgate.net

Table 1: Mutagenicity and Carcinogenicity Profile of this compound and Related Compounds

CompoundFindingTest System/ContextReference
This compoundSuspected of causing genetic defectsHazard Classification fishersci.com
This compound hydrochlorideNon-mutagenicSalmonella-mammalian microsome test Current time information in Washtenaw County, US.
This compound-4-sulfonic acidNon-mutagenicSalmonella-mammalian microsome test Current time information in Washtenaw County, US.
This compound-based azo dyesMutagenicity is related to the liberated aromatic amines after azo reductionStructure-activity study Current time information in Washtenaw County, US.
2-Naphthylamine (Parent Amine)Established human bladder carcinogenOccupational exposure studies researchgate.net

A critical issue in the environmental fate of azo dyes is that their biodegradation products can be more hazardous than the original compounds. The anaerobic degradation of azo dyes cleaves the azo bond, leading to the formation of aromatic amines which are often colorless but can be significantly more toxic and carcinogenic. mdpi.com Many aromatic amines are known to be toxic, mutagenic, and carcinogenic to both humans and animals. mdpi.com

The increased toxicity of these metabolites is a primary driver for requiring a subsequent aerobic treatment phase in wastewater management, which aims to mineralize the aromatic amines formed during the initial anaerobic decolorization step. mdpi.com The toxicity of wastewater containing azo dyes can actually increase during the anaerobic stage due to the formation of these amines, with detoxification occurring only after the final aerobic treatment.

Mitochondria are essential for cellular energy production through ATP synthesis, and their dysfunction is linked to a wide range of pathologies. nih.gov Various chemical compounds can inhibit mitochondrial function by interfering with the electron transport chain or the ATP synthase complex. nih.govresearchgate.net

However, based on a review of the available scientific literature, there are no specific studies that have directly investigated the effects of this compound or its isomers on mitochondrial ATP synthesis. While research exists on the impact of other aromatic compounds, such as naphthalene, on mitochondrial respiration, direct data for aminonaphthols is lacking. Therefore, the specific mechanisms by which this compound might affect mitochondrial bioenergetics remain uncharacterized.

Environmental Monitoring and Health Implications

Given the widespread use of azo dyes and the potential toxicity of their degradation products, environmental monitoring is crucial for protecting public health and ecosystems. Industrial wastewater is a major source of these pollutants, and its effective treatment must be verified through rigorous monitoring and sampling. waterandwastewater.com Key parameters for wastewater quality include chemical oxygen demand (COD), biochemical oxygen demand (BOD), and the concentration of specific pollutants. ysi.com

The development of advanced analytical methods, such as non-target screening using chromatography coupled with high-resolution mass spectrometry (HRMS), allows for the comprehensive monitoring of a wide range of polar contaminants in industrial wastewater, including dye metabolites. nih.gov Such monitoring is essential for ensuring that treatment processes are effective at removing not only the parent dyes but also their potentially more harmful aromatic amine byproducts. nih.govassetintegrityengineering.com Continuous monitoring enables treatment plant operators to detect changes in wastewater composition, optimize treatment processes, and ensure compliance with increasingly stringent environmental regulations. assetintegrityengineering.com

Assessment of Human Exposure through Ingestion, Inhalation, or Skin Contact

Ingestion

Accidental ingestion is a potential route of human exposure to this compound, primarily in an occupational setting through contact with contaminated hands or surfaces. coleparmer.comechemi.com The toxicological properties following ingestion have not been fully investigated, but safety data sheets indicate it may cause irritation of the digestive tract. coleparmer.com General precautionary measures in workplaces where this chemical is handled include washing hands thoroughly after handling and prohibiting eating, drinking, or smoking in work areas to prevent accidental ingestion. coleparmer.com

Inhalation

Inhalation of this compound as a dust or aerosol represents a significant potential route of exposure, especially in industrial or laboratory settings. fishersci.comcoleparmer.comechemi.com The compound is suspected of causing respiratory irritation. fishersci.comcoleparmer.com To mitigate this risk, engineering controls such as adequate ventilation and the minimization of dust generation are recommended. coleparmer.comechemi.com In situations where airborne concentrations may be high, the use of respiratory protection is advised. coleparmer.comechemi.com Notably, there are no established occupational exposure limits (OELs), such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs), for this compound. fishersci.comfishersci.com

Skin Contact

Dermal contact is another primary route of potential human exposure to this compound. fishersci.comcoleparmer.com The compound is classified as a skin irritant. fishersci.comcoleparmer.com Exposure can occur during the handling of the substance in manufacturing or laboratory use. echemi.com The use of personal protective equipment (PPE), including appropriate protective gloves and clothing, is recommended to prevent skin exposure. coleparmer.comechemi.com In case of contact, immediate washing of the affected area is advised. echemi.com Studies related to the use of similar naphthol compounds in the dye industry have highlighted the potential for dermal exposure and skin reactions among workers. cir-safety.org However, specific studies quantifying the dermal absorption of this compound in humans are not available.

The following table summarizes the potential routes of human exposure to this compound and the associated hazards as identified in safety and toxicological literature.

Exposure Route Potential for Exposure Identified Hazards Recommended Controls
Ingestion Accidental ingestion in occupational settings. coleparmer.comMay cause irritation of the digestive tract. coleparmer.comProhibit eating/drinking in work areas; hand washing. coleparmer.com
Inhalation Inhalation of dust or aerosols in industrial/laboratory settings. coleparmer.comechemi.comMay cause respiratory irritation. fishersci.comcoleparmer.comAdequate ventilation; respiratory protection. coleparmer.comechemi.com
Skin Contact Direct contact during handling. echemi.comCauses skin irritation. fishersci.comcoleparmer.comProtective gloves and clothing. coleparmer.comechemi.com

Advanced Materials and Catalytic Applications of 1 Amino 2 Naphthol

Applications in Dye and Pigment Industries (Research Perspective)

The inherent reactivity of 1-amino-2-naphthol makes it a valuable building block in the synthesis of various colorants, with research focusing on its utility as an intermediate and its derivatives' performance on different substrates.

Intermediate in the Synthesis of Dyes and Pigments

This compound serves as a key intermediate in the synthesis of numerous organic compounds, including a broad spectrum of dyes and pigments . Its amino group allows it to readily react with diazonium salts, forming brightly colored azo compounds . Specifically, this compound and its derivatives, such as this compound-4-sulphonic acid, are foundational in the creation of azo dyes and acid dyes conscientiabeam.comsciencepublishinggroup.comresearchgate.netsciencepublishinggroup.com. The synthesis of this compound hydrochloride, for example, can be achieved through the reduction of the azo dye 1-(1-Phenylazo)-2-naphthol, which is itself synthesized from aniline (B41778) and 2-naphthol (B1666908) conscientiabeam.comconscientiabeam.com. This pathway highlights the compound's role in producing dye precursors.

Use in Acidic Metal Complex Dyes and Azo Dyes

Research has extensively explored the use of this compound derivatives in the creation of acidic metal complex dyes and azo dyes. For instance, this compound-6-nitronaphthalene-4-sulphonic acid is a precursor for synthesizing acid azo dyes, which are subsequently complexed with transition metals like chromium, iron, cobalt, nickel, and copper scielo.org.mxresearchgate.netunam.mxredalyc.orgscienceopen.com. These metal-complexed dyes are known to exhibit strong affinities for protein-based fibers scielo.org.mx. Further studies have focused on synthesizing azo dyes from this compound-4-sulphonic acid by coupling it with various naphthalene (B1677914) derivatives, leading to compounds with distinct spectral properties sciencepublishinggroup.comresearchgate.netsciencepublishinggroup.com. Additionally, copper, cobalt, and chromium complex combinations with azo dyes derived from related naphthol sulfonic acids have been synthesized and characterized, demonstrating their potential in dyeing applications upb.ro.

Dyeing Potentials and Fastness Properties of Derivatives on Fabrics

The practical application of dyes synthesized from this compound derivatives has been evaluated for their dyeing potentials and fastness properties on various textile materials. Dyes derived from 1-(1-Phenylazo)-2-naphthol have shown reasonable fastness to washing, rubbing, and light when applied to cotton, silk, and linen fabrics using an ingrain azoic dyeing method conscientiabeam.comconscientiabeam.com. Specifically, dyed silk and linen fabrics exhibited good wash and rubbing fastness, along with excellent light fastness conscientiabeam.com.

Acid dyes synthesized using this compound-4-sulphonic acid demonstrated good exhaustion on polyamide (Nylon) fabric within a pH range of 3–4.5, resulting in intense coloration with remarkable levelness and brightness sciencepublishinggroup.comresearchgate.netsciencepublishinggroup.com. These synthesized dyes also displayed excellent affinity and very good fastness properties, including wash and light fastness sciencepublishinggroup.comresearchgate.netsciencepublishinggroup.com. Metal complexes of acid azo dyes based on this compound-6-nitronaphthalene-4-sulphonic acid were applied to leather, where their fastness properties were assessed, indicating their potential for leather dyeing applications scielo.org.mxresearchgate.netunam.mxredalyc.orgscienceopen.com.

Table 1: Fastness Properties of this compound Derived Dyes on Fabrics

Dye Type/DerivativeFabric TypeWashing FastnessRubbing FastnessLight FastnessReference
1-(1-Phenylazo)-2-naphtholCotton, Silk, LinenReasonableReasonableReasonable conscientiabeam.comconscientiabeam.com
Acid dyes from this compound-4-sulphonic acidPolyamide (Nylon)Very GoodVery GoodVery Good sciencepublishinggroup.comresearchgate.netsciencepublishinggroup.com
Acid azo dye based on this compound-6-nitronaphthalene-4-sulphonic acid (and metal complexes)LeatherNot specifiedNot specifiedNot specified scielo.org.mxresearchgate.netunam.mxredalyc.orgscienceopen.com

Note: Specific numerical ratings for fastness properties were not consistently provided across all sources. "Reasonable," "Good," and "Very Good" are qualitative descriptors derived from the studies.

Catalytic Applications in Material Synthesis

Beyond its role in colorants, this compound and its derivatives are recognized for their utility in material synthesis, particularly as reducing agents and for surface functionalization.

Use as a Reducing Agent in Nanoparticle Synthesis (e.g., Gold Nanoparticles)

This compound-4-sulphonic acid (ANSA) has been successfully employed as a reducing agent for the synthesis of gold nanoparticles (AuNPs) i-scholar.inresearchgate.netnih.govmdpi.com. This method offers an alternative to conventional reducing agents like sodium citrate (B86180), yielding AuNPs with notably enhanced stability i-scholar.inresearchgate.net. Studies indicate that AuNPs synthesized using ANSA exhibit approximately double the stability against sodium chloride compared to those produced with sodium citrate i-scholar.inresearchgate.net. The resulting AuNPs are typically around 35.1 nm in size and can present diverse morphologies, including hexagonal, pentagonal, and spherical shapes i-scholar.inresearchgate.net. While ANSA is recognized as an effective reducing agent in this context, it is also noted that chemical synthesis methods for AuNPs, including those using ANSA, can sometimes involve reagents with potential drawbacks, contrasting with greener synthesis approaches nih.govmdpi.com.

Table 2: Gold Nanoparticle Synthesis Using this compound-4-Sulphonic Acid (ANSA)

Reducing AgentNanoparticle TypeTypical SizeStability EnhancementNotesReference
ANSAGold Nanoparticles (AuNPs)~35.1 nmEnhanced stabilityTwofold increase in stability vs. sodium citrate; particles can be hexagonal, pentagonal, spherical. i-scholar.inresearchgate.net
ANSAGold Nanoparticles (AuNPs)Not specifiedNot specifiedListed as a chemical reductant for gold precursors. mdpi.com
ANSAGold Nanoparticles (AuNPs)Not specifiedEnhanced stabilityCompared to sodium citrate, though noted as a chemical method with potential drawbacks. nih.gov

Functionalization of Carbon Nanotubes for Enhanced Properties

This compound and its sulfonic acid derivative, ANSA, are utilized for the functionalization of carbon nanotubes (CNTs) to improve their properties for specific applications researchgate.netorientjchem.org. The covalent functionalization of carboxylated multi-walled carbon nanotubes (MWCNT–COOH) with ANSA leads to a significant increase in aqueous solubility, attributed to the presence of ANSA's hydroxyl (–OH) and sulfonic acid (–SO₃H) groups orientjchem.org. This enhanced solubility is a critical factor for various downstream applications orientjchem.org.

Furthermore, functionalized MWCNTs, such as MWCNT-ANSA composites, have demonstrated enhanced antimicrobial activity against both Gram-negative and Gram-positive bacteria when compared to pristine MWCNTs or ANSA alone orientjchem.org. Research has specifically shown a notable improvement in the antimicrobial efficacy of MWCNT-ANSA against bacteria like E. coli and S. typhimurium orientjchem.org. Additionally, modified solvent-filled multi-walled carbon nanotubes incorporating this compound have been investigated for their potential in electrochemical sensing of bioanalytes, such as ascorbic acid, dopamine, and uric acid, by improving detection thresholds and sensitivity researchgate.net.

Compound List:

this compound

this compound hydrochloride

this compound-4-sulphonic acid (ANSA)

this compound-6-nitronaphthalene-4-sulphonic acid

1-(1-Phenylazo)-2-naphthol

Gold Nanoparticles (AuNPs)

Multi-walled carbon nanotubes (MWCNTs)

Carboxylated multi-walled carbon nanotubes (MWCNT–COOH)

MWCNT-ANSA composites

Chromium complexes

Iron complexes

Cobalt complexes

Nickel complexes

Copper complexes

Azo dyes

Acid dyes

1-diazo-2-naphthol-4-sulphonic acid

6-nitro-1-diazo-2-naphthol-4-sulphonic acid

β-naphthol

N,N-diethyl-m-amino-naphthol

Biosensor and Analytical Chemistry Applications

This compound and its sulfonated counterpart are recognized for their applicability in sophisticated analytical techniques and the development of biosensors. Their reactive amino and hydroxyl groups allow for diverse chemical interactions, enabling their use as signaling molecules or functional modifiers in sensing platforms. Research has highlighted their role in biochemical assays, the development of highly sensitive biosensors for biological molecules, colorimetric detection of metal ions, and the assessment of water quality for pollutant identification.

Reagent in Biochemical Assays and Detection of Biomolecules

This compound functions as a valuable reagent in various biochemical assays. Its chemical structure, featuring both an amino and a hydroxyl group on the naphthalene core, facilitates participation in a range of reactions essential for biomolecule detection. For instance, the derivative this compound-4-sulfonic acid has been employed as a fluorescent probe. This application allows for the labeling and imaging of cells or tissues, thereby aiding in the study of biomolecular interactions and cellular processes, such as cell growth bloomtechz.combiosynth.commendelchemicals.com. Furthermore, this compound itself can act as a signaling species in enzymatic assays. In such systems, it is often generated in situ from a precursor, like 1-amino-2-naphthyl phosphate (B84403), and then participates in redox cycling, contributing to the signal amplification necessary for sensitive detection researchgate.netacs.org.

Use in Biosensors for Biological Molecule Detection

The unique properties of this compound and its derivatives make them integral components in the design of advanced biosensors for biological molecule detection. One notable application involves electrochemical immunosensors for the detection of Creatine Kinase-MB (CK-MB), a biomarker for cardiac damage. In these systems, this compound, often generated from a stable phosphate precursor, is utilized in an electrochemical-chemical (EC) redox cycling mechanism, enhanced by a reductant like ammonia-borane. This approach significantly improves signal-to-background ratios and has demonstrated ultrasensitive detection capabilities, achieving a detection limit of approximately 80 fg/mL for CK-MB researchgate.netacs.org.

Another significant application is in the development of electrochemical biosensors for nucleic acid detection, specifically oncogenic miRNA-21. Research has demonstrated the electrodeposition of this compound-4-sulfonic acid onto electrode surfaces as a modification step. This functionalization contributes to the biosensor's ability to detect specific biological molecules, aiding in medical diagnostics and early disease detection mendelnet.cz. The compound's ability to be incorporated into sensing platforms, either as a signaling molecule or an electrode modifier, underscores its importance in creating sensitive and specific biosensors for various biomolecules bloomtechz.com.

Table 1: Biosensor Applications of this compound and Derivatives

Biomolecule DetectedBiosensor TypeSensing Component/MethodDetection LimitReference Compound
Creatine Kinase-MB (CK-MB)ElectrochemicalEC redox cycling with 1A2N and H₃N-BH₃~80 fg/mLThis compound
Oncogenic miRNA-21ElectrochemicalElectrodeposition of this compound-4-sulfonic acidNot specifiedThis compound-4-sulfonic acid

Employment in Colorimetric Assays for Metal Detection

This compound-4-sulfonic acid has been effectively employed in colorimetric assays for the sensitive detection of metal ions. A prominent example involves the use of silver nanoparticles (AgNPs) functionalized with this compound-4-sulfonic acid (ANS-AgNPs) for the detection of Cadmium (Cd²⁺) researchgate.net. In the presence of Cd²⁺ ions, these ANS-AgNPs undergo aggregation due to metal-ligand interactions. This aggregation causes a distinct shift in their surface plasmon resonance (SPR) peak from 390 nm to 580 nm, resulting in a visible color change from bright yellow to reddish-brown. This colorimetric response can be monitored spectrophotometrically or even by the naked eye. Under optimized conditions, this assay demonstrated a linear relationship for Cd²⁺ detection in the range of 1.0–10 μM, with a low detection limit of 87 nM researchgate.net.

Similar colorimetric strategies have been developed for other metal ions. For instance, the same ANS-AgNPs system has shown efficacy in detecting Chromium (Cr³⁺) ions. This detection also relies on a color change and spectral shift, achieving a detection limit of 4.5 × 10⁻⁷ M and exhibiting a linear response over a concentration range of 1 × 10⁻⁶ to 5 × 10⁻⁵ M researchgate.net. These applications highlight the utility of this compound-4-sulfonic acid in developing rapid, sensitive, and visually interpretable colorimetric methods for metal ion analysis, which are crucial for quality control in various laboratory settings chemimpex.comnetascientific.com.

Table 2: Colorimetric Assays for Metal Detection Using this compound-4-sulfonic Acid

Metal Ion DetectedSensing PlatformObserved Color ChangeLinear RangeDetection Limit
Cadmium (Cd²⁺)This compound-4-sulfonic acid functionalized AgNPsBright yellow to reddish-brown1.0–10 μM87 nM
Chromium (Cr³⁺)This compound-4-sulfonic acid functionalized AgNPsNot specified1 × 10⁻⁶ to 5 × 10⁻⁵ M4.5 × 10⁻⁷ M

Application in Water Quality Assessment for Pollutant Detection

The analytical capabilities of this compound derivatives extend to environmental monitoring, particularly in the assessment of water quality for pollutant detection. The colorimetric methods developed for metal ion detection, such as the one for Cd²⁺ using ANS-AgNPs, have been successfully applied to real-world environmental samples, including lake water, yielding satisfactory results researchgate.net. This demonstrates the practical utility of these compounds in identifying and quantifying pollutants in complex matrices.

Furthermore, this compound-4-sulfonic acid is recognized for its role in environmental monitoring, contributing to efforts in water quality assessment by enabling the detection of various pollutants chemimpex.comnetascientific.com. The development of sensitive and selective analytical methods based on this compound facilitates the monitoring of water bodies, ensuring compliance with environmental regulations and safeguarding public health.

Compound List:

this compound

this compound-4-sulfonic acid

Silver Nanoparticles (AgNPs)

Cadmium (Cd²⁺)

Chromium (Cr³⁺)

Q & A

Q. What are the most efficient synthetic routes for preparing 1-amino-2-naphthol, and how do reaction conditions influence yield?

The synthesis of this compound typically involves multicomponent condensation reactions. For example, a solvent-free method using boric acid as a catalyst enables the one-pot condensation of 2-naphthol, aldehydes, and amides at 120°C, achieving high yields (15-minute reaction time) . Alternatively, reduction of nitroso-β-naphthol derivatives with agents like hydrogen sulfide or stannous chloride under acidic conditions is effective but requires careful control of oxidation to prevent degradation . Key factors include catalyst choice (Lewis acids improve regioselectivity), solvent-free conditions (reduces side reactions), and stoichiometric ratios of reactants.

Q. How does the structure of this compound differ from related naphthol derivatives, and what functional groups dictate its reactivity?

this compound features an amino (-NH₂) group at position 1 and a hydroxyl (-OH) group at position 2 on the naphthalene ring. This arrangement contrasts with derivatives like 1-naphthol (only -OH at position 1) or 8-amino-1,2,3,4-tetrahydro-2-naphthol (partially saturated ring). The ortho positioning of -NH₂ and -OH groups enables chelation with metals and participation in hydrogen bonding, which is critical for its use in coordination chemistry and as a ligand in catalytic systems .

Q. What purification methods are recommended to stabilize this compound against oxidation?

Purification via recrystallization from hot water containing stannous chloride and hydrochloric acid minimizes oxidation. Adding concentrated HCl during crystallization enhances stability by protonating the amino group, reducing susceptibility to atmospheric oxidation. Storage under inert atmospheres (e.g., nitrogen) and in dark conditions is advised due to photodegradation risks .

Advanced Research Questions

Q. How can enantiomeric separation of this compound derivatives be achieved, and what chromatographic conditions optimize resolution?

Chiral separation of derivatives like 2-(α-aminoarylmethyl)-1-naphthol requires chiral stationary phases (e.g., IP-CF6 column) with mobile phases such as n-heptane/IPA/TFA (75:25:0.1 v/v/v). Baseline resolution is achieved at 25°C, with TFA enhancing peak symmetry by suppressing silanol interactions. Temperature control (±0.1°C) and degassing mobile phases are critical for reproducibility .

Q. What contradictions exist in the biological activity data for this compound, and how can these be resolved experimentally?

While this compound derivatives exhibit cardiovascular activity (e.g., hypotensive effects via N-substituted aminomethyl analogs ), conflicting data on genotoxicity exist. In vitro studies show mutagenicity in Salmonella typhimurium TA100 , but in vivo carcinogenicity remains unclear. Resolving contradictions requires comparative assays: (1) dose-response studies in mammalian cell lines, (2) metabolite profiling (e.g., detecting methaemoglobin or ROS generation), and (3) structural modification to isolate bioactive moieties while mitigating toxicity .

Q. How do substituents on the naphthalene ring influence the antioxidant properties of this compound analogs?

Electron-donating groups (e.g., -OCH₃ at position 3) enhance antioxidant activity by stabilizing phenoxyl radicals, as shown in derivatives like 3-methoxy-2-naphthol. Conversely, electron-withdrawing groups (e.g., -NO₂) reduce activity. Quantitative structure-activity relationship (QSAR) models using Hammett constants (σ) and redox potentials can predict trends, but experimental validation via DPPH/ABTS assays is essential .

Q. What strategies mitigate the challenges of low solubility and aggregation in spectroscopic studies of this compound?

Aggregation in polar solvents (e.g., water) can be minimized using co-solvents like DMSO or ethanol (10–20% v/v). For UV-Vis and fluorescence studies, derivatization with hydrophilic groups (e.g., sulfonation) improves solubility without altering the chromophore. Dynamic light scattering (DLS) and atomic force microscopy (AFM) are recommended to monitor aggregation states during experiments .

Methodological Considerations Table

Challenge Solution Key Reference
Oxidation during synthesisUse stannous chloride/HCl in purification; inert storage conditions
Enantiomer separationIP-CF6 column with n-heptane/IPA/TFA (75:25:0.1 v/v/v) at 25°C
Low bioassay reproducibilityStandardize metabolite profiling (HPLC-MS) and ROS detection protocols
Solubility in aqueous mediaDerivatize with sulfonic acid groups; employ DMSO/ethanol co-solvent systems

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.